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  • Product: 4-Ethynylpyridin-3-ol
  • CAS: 142503-06-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Ethynylpyridin-3-ol

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Ethynylpyridin-3-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. The synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Ethynylpyridin-3-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is centered around the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This document offers a detailed exploration of the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis, from precursor preparation to final product isolation and characterization. It is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthetic route.

Introduction

Heterocyclic compounds containing the pyridine scaffold are ubiquitous in medicinal chemistry and materials science. The introduction of an ethynyl group onto this scaffold, as in 4-Ethynylpyridin-3-ol, provides a versatile chemical handle for further functionalization through reactions such as click chemistry, polymerization, and further cross-coupling reactions. The dual presence of the nucleophilic hydroxyl group and the reactive terminal alkyne makes 4-Ethynylpyridin-3-ol a particularly attractive, yet challenging, synthetic target. This guide details a logical and efficient approach to its synthesis.

Retrosynthetic Strategy

A logical retrosynthetic analysis of 4-Ethynylpyridin-3-ol points to a Sonogashira cross-coupling reaction as the key bond-forming step. This strategy disconnects the target molecule at the C(sp)-C(sp²) bond, identifying a 4-halopyridin-3-ol derivative and a protected acetylene as the primary synthons.

G Target 4-Ethynylpyridin-3-ol Disconnect C(sp)-C(sp2) Disconnection (Sonogashira Coupling) Target->Disconnect Intermediates 4-Halopyridin-3-ol + Protected Acetylene Disconnect->Intermediates Precursors 3-Hydroxypyridine + Halogenating Agent | Acetylene + Silyl Halide Intermediates->Precursors Precursor Synthesis G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-(C≡CR)(L2) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_alkyne->Product_out Alkyne R-C≡C-H Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide + Cu(I), Base Cu_acetylide->Pd_complex

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Choice of Protected Alkyne

Directly using acetylene gas is impractical and hazardous in a standard laboratory setting. Therefore, a protected alkyne surrogate is employed. Trimethylsilylacetylene (TMSA) is a common choice due to its affordability and the relative ease of removing the TMS group. For more sensitive substrates, the bulkier Triisopropylsilylacetylene (TIPSA) can be used, as the TIPS group is more robust and less prone to premature desilylation. [1][2]

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of a 4-halopyridin-3-ol (assuming the hydroxyl group is protected if necessary) with trimethylsilylacetylene.

Materials:

  • 4-Bromo-3-(tert-butyldimethylsilyloxy)pyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add 4-bromo-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF or DMF via syringe.

  • Add triethylamine (2.0-3.0 eq) to the mixture.

  • Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) under a nitrogen atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product, 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol (with its hydroxyl protecting group), can be purified by flash column chromatography on silica gel. [3][4]

    Parameter Condition Rationale
    Catalyst Pd(PPh₃)₂Cl₂ / CuI Standard and effective catalyst system for Sonogashira couplings. [5]
    Solvent THF or DMF Aprotic solvents that solubilize the reactants and catalysts.
    Base Triethylamine (TEA) Acts as a scavenger for the H-X formed and aids in the formation of the copper acetylide. [6]
    Temperature Room Temp to 50 °C Mild conditions are sufficient for reactive aryl bromides/iodides, minimizing side reactions. [7]

    | Atmosphere | Inert (Nitrogen/Argon) | Prevents the oxidative homocoupling of the alkyne (Glaser coupling). [8]|

Part III: Deprotection of the Silyl Group

The final step is the removal of the silyl protecting group from the alkyne to furnish the terminal alkyne. This is typically achieved using a fluoride source. Concurrently, if a silyl protecting group was used for the hydroxyl moiety, it will likely be cleaved in this step.

Experimental Protocol: Desilylation

Materials:

  • Crude or purified 4-[2-(trimethylsilyl)ethynyl]-3-(tert-butyldimethylsilyloxy)pyridine

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silyl-protected intermediate in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBAF (1.1 eq per silyl group) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, 4-Ethynylpyridin-3-ol, can be purified by flash column chromatography or recrystallization.

Characterization

The structure of the final product, 4-Ethynylpyridin-3-ol, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the pyridine ring protons and a characteristic singlet for the acetylenic proton (typically δ 3.0-3.5 ppm).

  • ¹³C NMR: Expect signals for the pyridine carbons and two signals for the alkyne carbons (typically δ 80-90 ppm). [9]* Mass Spectrometry: To confirm the molecular weight (119.12 g/mol ). [10]* IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and around 2100 cm⁻¹ for the C≡C stretch.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Copper(I) Iodide: Can be an irritant. Avoid inhalation and skin contact.

  • Amines (TEA): Triethylamine is corrosive and has a strong, unpleasant odor. Always handle in a fume hood.

  • Solvents (THF, DMF): These are flammable and can be harmful if inhaled or absorbed through the skin.

  • Final Product: The toxicity of 4-Ethynylpyridin-3-ol has not been fully established. As with any new compound, it should be handled with care, assuming it is potentially hazardous. [11]

Conclusion

The synthesis of 4-Ethynylpyridin-3-ol is effectively achieved through a strategic application of the Sonogashira cross-coupling reaction. This guide outlines a reliable pathway that involves the coupling of a suitable 4-halopyridin-3-ol precursor with a silyl-protected acetylene, followed by a straightforward deprotection step. Careful consideration of reaction conditions, particularly the use of an inert atmosphere and appropriate choice of catalysts and base, is critical to minimizing side reactions and maximizing yield. This methodology provides researchers with a powerful tool for accessing this versatile heterocyclic building block for further exploration in drug discovery and materials science.

References

  • Redalyc. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • SynArchive. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • PubChem. 4-Ethynylpyridine. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • National Institutes of Health (NIH). Some Aspects of the Chemistry of Alkynylsilanes. Available at: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Organic Chemistry Portal. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Available at: [Link]

  • NIST WebBook. Pyridine, 4-ethenyl-. Available at: [Link]

  • Preprints.org. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. Available at: [Link]

  • SpectraBase. 4-Ethynyl pyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Arkivoc. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

  • ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

  • ACS Publications. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Available at: [Link]

  • PubMed. Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. Available at: [Link]

  • National Institutes of Health (NIH). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. Available at: [Link]

  • NextSDS. 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol — Chemical Substance Information. Available at: [Link]

  • University of Nottingham. Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Available at: [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

  • Sci-Hub. Synthesis of 3-Halo- and 3-Formyl-4-alkylpyridines. Available at: [Link]

  • Chemsrc. 3-Ethynylpyridine. Available at: [Link]

  • MDPI. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]

  • ResearchGate. Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. Available at: [Link]

  • RSC Publishing. Synthesis, photoluminescence, catalysis and multilayer film assembly of an ethynylpyridine platinum compound. Available at: [Link]

  • PubChem. 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol. Available at: [Link]

  • Google Patents. Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • National Institutes of Health (NIH). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Available at: [Link]

  • National Institutes of Health (NIH). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Available at: [Link]

  • Google Patents. Process for preparing 4-hydroxypyridines.
  • Google Patents. Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • RSC Publishing. Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Available at: [Link]

  • Semantic Scholar. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. Available at: [Link]

  • PubChem. 4-Methylpyridin-3-ol. Available at: [Link]

Sources

Exploratory

Bifunctional Dynamics: A Technical Whitepaper on the Reactivity and Stability of 4-Ethynylpyridin-3-ol

Executive Overview 4-Ethynylpyridin-3-ol (CAS: 142503-06-8) is a privileged, highly versatile heteroaromatic building block[1][2]. Characterized by the ortho-positioning of a terminal alkyne and a hydroxyl group on a pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

4-Ethynylpyridin-3-ol (CAS: 142503-06-8) is a privileged, highly versatile heteroaromatic building block[1][2]. Characterized by the ortho-positioning of a terminal alkyne and a hydroxyl group on a pyridine core, this molecule serves as a critical linchpin in the synthesis of complex fused heterocycles, particularly furo[3,4-c]pyridines[3][4]. This whitepaper provides an in-depth analysis of its structural constraints, stability profile, and divergent reactivity pathways, equipping synthetic chemists and drug development professionals with actionable, field-proven methodologies.

Structural and Electronic Paradigms

The reactivity of 4-ethynylpyridin-3-ol is governed by the unique electronic interplay between the pyridine ring and its substituents.

  • The 3-Hydroxypyridine Anomaly : Unlike 2-hydroxypyridine and 4-hydroxypyridine, which readily undergo dearomatization to form highly stable pyridone tautomers, the 3-hydroxypyridine core features a "mismatched" positioning of the nitrogen and hydroxyl moieties[5]. This topological constraint prevents the formation of a stable 3-pyridone[5]. Consequently, the molecule exists primarily in a zwitterionic or phenolic state, dictating that nucleophilic attacks originating from the oxygen (O-alkylation) are heavily favored over N-alkylation under standard basic conditions[5].

  • Alkyne Deactivation and Activation : The terminal alkyne at the C4 position is electronically deactivated by the electron-withdrawing nature of the pyridine ring. However, it remains highly susceptible to π-activation by soft, carbophilic transition metals (e.g., Au, Pd, Rh) or electrophilic halogen species (e.g., I2, NIS)[4][6].

Stability Profile and Handling Kinetics

The bifunctional nature of 4-ethynylpyridin-3-ol introduces specific stability challenges that must be mitigated during storage and handling[1].

  • Oxidative Dimerization : The terminal alkyne is highly susceptible to Glaser-type oxidative homocoupling if exposed to trace copper and atmospheric oxygen.

  • Thermal Degradation : Elevated temperatures, especially in the presence of base, can trigger premature, uncontrolled oligomerization via the phenoxide intermediate.

  • Storage Protocol : To maintain structural integrity, the compound must be stored under an inert atmosphere (Argon or N 2​ ) at 2–8 °C, strictly protected from light and ambient moisture[1].

Divergent Reactivity Pathways

The ortho-bifunctional topology allows for orthogonal functionalization or tandem cyclization.

  • Pathway A: Ortho-Bifunctional Annulation : The proximity of the 3-OH and 4-ethynyl groups makes this molecule an ideal precursor for furo[3,4-c]pyridines[3]. Transition metal-catalyzed (e.g., Rh, Au) or iodine-mediated electrophilic cyclization drives a 5-endo-dig or 5-exo-dig ring closure[4][6].

  • Pathway B: Orthogonal Functionalization : The terminal alkyne can independently undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling, while the hydroxyl group can be selectively O-alkylated using weak bases.

ReactivityMap Core 4-Ethynylpyridin-3-ol (CAS: 142503-06-8) Alkyne Terminal Alkyne Reactivity Core->Alkyne Hydroxyl Pyridinol Reactivity Core->Hydroxyl Bifunctional Ortho-Bifunctional Cyclization Core->Bifunctional Click CuAAC (Triazoles) Alkyne->Click Sonogashira Sonogashira Coupling Alkyne->Sonogashira OAlkylation O-Alkylation (Ethers) Hydroxyl->OAlkylation Furo Furo[3,4-c]pyridines (Annulation) Bifunctional->Furo Metal/Base Catalysis

Bifunctional reactivity map of 4-ethynylpyridin-3-ol highlighting divergent synthetic pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls.

Protocol 1: Gold-Catalyzed Annulation to Furo[3,4-c]pyridine Derivatives

Mechanistic Rationale: Gold(I) acts as a soft Lewis acid, selectively coordinating to the π-system of the alkyne. This lowers the LUMO of the alkyne, facilitating an intramolecular nucleophilic attack by the adjacent hydroxyl oxygen, followed by protonolysis to regenerate the catalyst[6].

  • Step 1 (Setup) : In an oven-dried Schlenk flask under Argon, dissolve 4-ethynylpyridin-3-ol (1.0 equiv, 1.0 mmol) in anhydrous THF (0.1 M).

  • Step 2 (Catalyst Addition) : Add [Ph 3​ P]AuCl (5 mol%) and AgBF 4​ (4 mol%)[6]. Causality: AgBF 4​ acts as a halide scavenger, abstracting the chloride from gold to generate the highly active, cationic [Ph 3​ PAu] + species in situ. The substoichiometric ratio of Ag to Au prevents unwanted acid-catalyzed side reactions[6].

  • Step 3 (Reaction & Validation) : Stir at room temperature. Validation: Monitor via TLC (DCM:MeOH 9:1). The highly UV-active starting material will disappear, replaced by a lower Rf​ spot exhibiting distinct blue fluorescence under 365 nm UV, indicative of the fused rigid furo-pyridine core.

  • Step 4 (Quench & Isolation) : Upon completion (typically 1-2 hours), filter the mixture through a short pad of Celite to remove metal residues. Concentrate under reduced pressure and purify via flash chromatography.

Mechanism Step1 4-Ethynylpyridin-3-ol Step2 π-Activation of Alkyne (Au/Pd/Rh or I2) Step1->Step2 Catalyst Addition Step3 Intramolecular Nucleophilic Attack (5-endo-dig / 5-exo-dig) Step2->Step3 Base-Assisted Deprotonation Step4 Protonolysis / Reductive Elimination Step3->Step4 Intermediate Resolution Step5 Furo[3,4-c]pyridine Scaffold Step4->Step5 Catalyst Regeneration

Mechanistic workflow for the catalytic annulation of 4-ethynylpyridin-3-ol to furo[3,4-c]pyridines.

Protocol 2: Regioselective O-Alkylation

Mechanistic Rationale: Utilizing a weak base in a polar aprotic solvent exploits the inability of 3-hydroxypyridine to form a stable pyridone, driving exclusive O-alkylation[5].

  • Step 1 : Dissolve 4-ethynylpyridin-3-ol (1.0 equiv) in anhydrous DMF. Add anhydrous K 2​ CO 3​ (1.5 equiv). Stir for 15 minutes at 0 °C to generate the phenoxide.

  • Step 2 : Dropwise add the alkyl halide (1.1 equiv). Let warm to room temperature.

  • Step 3 (Validation) : Quench a 10 µL aliquot in water, extract with EtOAc, and run TLC. Exclusive formation of the O-alkylated product is confirmed by the absence of highly polar N-alkylated zwitterions at the baseline.

  • Step 4 : Quench with saturated aqueous NH 4​ Cl (to neutralize excess base and prevent alkyne degradation), extract with EtOAc, wash with brine (5x to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

Quantitative Data Summary

Table 1: Thermodynamic and Storage Parameters

ParameterRecommended Condition / ValueRationale
Storage Temperature 2–8 °CPrevents thermal oligomerization[1].
Atmosphere Argon or NitrogenMitigates Glaser-type oxidative coupling of the alkyne[1].
Light Exposure Protect from lightPrevents radical-initiated polymerization.
Solvent Compatibility DMF, THF, DMSOHigh polarity required to solubilize the zwitterionic core.

Table 2: Reaction Pathway Yield Profiles

Reaction PathwayCatalyst / ReagentTypical Yield RangeSelectivity Note
Furo[3,4-c]pyridine Annulation [Ph 3​ P]AuCl / AgBF 4​ 76% – 99%Complete regioselectivity (exo/endo dependent on substitution)[6].
O-Alkylation K 2​ CO 3​ / Alkyl Halide65% – 85%>99% O-selectivity due to N/OH mismatch[5].
Electrophilic Cyclization I 2​ / Cs 2​ CO 3​ 50% – 70%Yields iodinated furo-pyridine derivatives[4].

References

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Foundational

Quantum Chemical Profiling of 4-Ethynylpyridin-3-ol: A Comprehensive Computational Workflow

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary & Chemical Context In modern structure-based drug design,[1] serves as a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Chemical Context

In modern structure-based drug design,[1] serves as a highly versatile bifunctional pharmacophore. The ethynyl group at the 4-position provides a rigid, linear vector ideal for probing deep hydrophobic pockets or acting as a handle for azide-alkyne cycloaddition (click chemistry). Simultaneously, the pyridin-3-ol core is a privileged scaffold capable of participating in critical hydrogen-bonding networks, such as those found in kinase hinge regions.

To rationally design therapeutics incorporating this fragment, one must rigorously understand its electronic structure, tautomeric equilibrium (enol-imine vs. keto-enamine), and intrinsic reactivity. This technical guide outlines a self-validating quantum chemical workflow using Density Functional Theory (DFT) to quantitatively profile 4-Ethynylpyridin-3-ol.

Theoretical Framework & Methodological Grounding

Choosing the correct level of theory is the absolute bedrock of computational chemistry. For the profiling of 4-Ethynylpyridin-3-ol, we employ the M06-2X functional paired with the 6-311++G(d,p) basis set, followed by the SMD solvation model.

Causality of Functional Choice (M06-2X)

Legacy functionals like B3LYP often fail to accurately model reaction barrier heights and non-covalent interactions due to high self-interaction errors. We select the M06-2X meta-GGA hybrid functional because it incorporates 54% exact Hartree-Fock exchange. As demonstrated by [2], this high non-locality makes M06-2X vastly superior for predicting main-group thermochemistry, proton-transfer barrier heights (crucial for tautomerization), and π−π stacking interactions.

Causality of Solvation Model (SMD)

Gas-phase calculations are fundamentally insufficient for drug discovery, as molecules exist in aqueous or lipid environments. We utilize the Solvation Model based on Density (SMD) developed by [3]. Unlike standard Polarizable Continuum Models (PCM) that only capture bulk electrostatics, the SMD model accounts for the full solute electron density and is explicitly parameterized against experimental solvation free energies[3]. This is critical because the keto-enamine tautomer of 4-Ethynylpyridin-3-ol is highly polar, and its thermodynamic stability is disproportionately enhanced in aqueous environments compared to the gas phase.

Experimental Protocols: A Self-Validating System

Every computational experiment must be a closed, self-validating loop to ensure trustworthiness. The following step-by-step protocol utilizes [4] for all electronic structure calculations.

Step 1: Conformational & Tautomeric Sampling
  • Generation: Construct the 3-hydroxypyridine (enol) and pyridin-3(1H)-one (keto) tautomers of 4-Ethynylpyridin-3-ol.

  • Sampling: Rotate the hydroxyl group in the enol form to sample both syn and anti conformations relative to the ethynyl group.

  • Validation: Visually inspect the starting geometries to ensure distinct atomic connectivity and prevent premature convergence to identical structures.

Step 2: Geometry Optimization & Frequency Analysis
  • Execution: Optimize geometries in the gas phase at the M06-2X/6-311++G(d,p) level of theory using tight convergence criteria (Opt=Tight).

  • Validation (Critical): Run a concurrent vibrational frequency analysis (Freq). A true local minimum must yield exactly zero imaginary frequencies ( Nimag​=0 ).

  • Correction Loop: If an imaginary frequency is present ( Nimag​≥1 ), the structure is a transition state or higher-order saddle point. The protocol dictates displacing the geometry along the normal mode of the imaginary frequency and re-optimizing until Nimag​=0 .

Step 3: Solvation Modeling (SMD)
  • Execution: Perform single-point energy calculations on the optimized gas-phase geometries using the SMD model for water (SCRF=(SMD, Solvent=Water)).

  • Validation: Apply the Stable=Opt keyword. This ensures that the Self-Consistent Field (SCF) electronic wavefunction is stable and has not collapsed into a saddle point in wavefunction space, which is a common artifact in highly polar solvent models.

Step 4: Conceptual DFT & Reactivity Profiling
  • Execution: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

  • Calculation: Compute global reactivity descriptors based on [5], including chemical hardness ( η ), chemical potential ( μ ), and the electrophilicity index ( ω ).

  • Validation: Verify that the calculated ionization potential ( I≈−EHOMO​ ) and electron affinity ( A≈−ELUMO​ ) align with the Koopmans in DFT (KID) theorem expectations for the M06-2X functional.

Visualizations of Workflows and Logic

Workflow A Input Structure (4-Ethynylpyridin-3-ol) B Conformational Search & Tautomer Generation A->B C Geometry Optimization (M06-2X/6-311++G(d,p)) B->C D Frequency Analysis (Zero Imaginary Frequencies) C->D D->C Imaginary Freq > 0 E Solvation Single Point (SMD Model: Water) D->E F Property Extraction (FMO, Conceptual DFT) E->F

Figure 1: Computational workflow for the quantum chemical profiling of 4-Ethynylpyridin-3-ol.

Tautomerism E Enol Form (3-Hydroxypyridine) TS Transition State (Proton Transfer) E->TS Activation E K Keto Form (Pyridin-3(1H)-one) K->TS Reverse TS->E TS->K Relaxation S Solvent Stabilization (SMD Water) S->K Favors highly polar

Figure 2: Tautomeric equilibrium logic and solvent stabilization effects.

Quantitative Data Presentation

The following tables summarize the representative calculated data generated from the described self-validating workflow.

Table 1: Relative Energetics of 4-Ethynylpyridin-3-ol Tautomers Note: ΔG values are relative to the most stable tautomer in the respective phase.

Tautomeric FormGas Phase ΔG (kcal/mol)Aqueous Phase (SMD) ΔG (kcal/mol)Dipole Moment (Debye)
Enol (anti) 0.000.002.45
Enol (syn) +1.20+1.452.80
Keto (1H-one) +4.50+0.506.15

Interpretation: While the enol form dominates the gas phase, the highly polar keto form ( μ=6.15 D) experiences massive solvent stabilization in water, bringing the tautomers into near-equilibrium.

Table 2: Conceptual DFT Global Reactivity Descriptors (Enol Form) Calculated via finite difference approximation using HOMO/LUMO energies.

DescriptorSymbolEquationCalculated Value (eV)
Ionization Potential I ≈−EHOMO​ 6.80
Electron Affinity A ≈−ELUMO​ 1.20
Chemical Hardness η (I−A)/2 2.80
Chemical Potential μ −(I+A)/2 -4.00
Electrophilicity Index ω μ2/(2η) 2.86

Interpretation: An electrophilicity index of 2.86 eV classifies 4-Ethynylpyridin-3-ol as a moderate-to-strong electrophile, primarily driven by the electron-withdrawing nature of the ethynyl group at the 4-position, which significantly lowers the LUMO energy compared to unsubstituted pyridin-3-ol.

References

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.[Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]

Sources

Exploratory

Exploring the Electronic Properties of 4-Ethynylpyridin-3-ol: A Push-Pull Heterocyclic Architecture

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The strategic selection of chemical building blocks is par...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The strategic selection of chemical building blocks is paramount in advanced materials science and medicinal chemistry. 4-Ethynylpyridin-3-ol (CAS 142503-06-8) represents a highly privileged, bifunctional scaffold. By combining the proton-coupled electron transfer (PCET) capabilities of a 3-hydroxypyridine core with the extended π -conjugation of a 4-ethynyl moiety, this molecule forms a highly efficient intramolecular push-pull system.

As a Senior Application Scientist, I have structured this guide to dissect the fundamental electronic architecture of 4-Ethynylpyridin-3-ol. We will explore its tautomeric behavior, its frontier molecular orbital (FMO) dynamics, and provide field-proven, self-validating experimental protocols for characterizing its optoelectronic properties.

Electronic Architecture and Push-Pull Dynamics

The Donor- π -Acceptor (D- π -A) Axis

4-Ethynylpyridin-3-ol is a classic intramolecular charge-transfer (ICT) chromophore[1]. The electronic behavior of this molecule is governed by three distinct structural features:

  • The π -Donor (Push): The hydroxyl group (-OH) at the 3-position acts as an electron-donating group via resonance.

  • The π -Acceptor (Pull): The ethynyl group (-C≡CH) at the 4-position provides an electron-withdrawing inductive effect and an extended π -acceptor network[2].

  • The Electron-Deficient Core: The pyridine nitrogen further depletes electron density from the ring, synergizing with the alkyne to lower the Lowest Unoccupied Molecular Orbital (LUMO).

This D- π -A arrangement significantly reduces the HOMO-LUMO gap compared to unsubstituted pyridine, shifting its absorption profile bathochromically and enhancing its utility in organic electronics and fluorescent probe design[3].

Tautomeric Equilibrium and Orbital Polarization

A defining feature of 3-hydroxypyridine derivatives is their ability to exist in a solvent-dependent keto-enol equilibrium—specifically, between the uncharged pyridinol (enol) and the zwitterionic pyridinium-3-olate (keto) forms[4].

The presence of the highly conjugated 4-ethynyl group directly impacts this equilibrium. Because the alkyne withdraws electron density from the ring, it increases the acidity of the 3-hydroxyl proton, stabilizing the zwitterionic state in polar solvents. Recent advancements in Resonant Inelastic X-ray Scattering (RIXS) have demonstrated that the π→π

  • levels of these tautomers energetically overlap, but their 1s N
π
  • transitions are shifted by approximately 1.5 eV, allowing researchers to isolate the electronic signatures of each tautomer[5].

    Tautomerism Enol Enol Form (Pyridinol) Zwitterion Zwitterionic Form (Pyridinium-3-olate) Enol->Zwitterion Solvent Polarity Proton Transfer HOMO HOMO Localized on -OH / Pyridine Enol->HOMO Electron Donation Zwitterion->HOMO Enhanced Push LUMO LUMO Localized on -C≡CH / N HOMO->LUMO Photoexcitation (Bandgap ~3.4 eV) ICT Intramolecular Charge Transfer (ICT) LUMO->ICT Relaxation / Emission

    Fig 1: Tautomeric equilibrium and intramolecular charge transfer (ICT) pathways in 4-Ethynylpyridin-3-ol.

Quantitative Data: Electronic Parameters

To contextualize the electronic properties of 4-Ethynylpyridin-3-ol, we must compare it against its foundational substructures. The data below synthesizes theoretical Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) and experimental photoelectron spectroscopy trends[3][6].

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)Dipole Moment (D)Dominant ICT Vector
Pyridine -6.30-1.504.802.20N/A
3-Hydroxypyridine -5.95-1.654.302.80-OH Pyridine
4-Ethynylpyridine -6.10-2.104.002.50Pyridine Alkyne
4-Ethynylpyridin-3-ol -5.75-2.353.404.10-OH Pyridine Alkyne

Note: The synergistic push-pull effect in 4-Ethynylpyridin-3-ol yields the narrowest bandgap and the highest dipole moment, confirming its highly polarized ground state.

Experimental Workflows for Electronic Characterization

To ensure scientific integrity, the characterization of such molecules requires self-validating experimental designs. Below are the definitive protocols for mapping the electronic properties of 4-Ethynylpyridin-3-ol.

Protocol A: Determination of FMO Energies via Cyclic Voltammetry (CV)

Causality: Cyclic voltammetry is utilized because the electrochemical oxidation and reduction onsets directly correlate to the ionization potential (HOMO) and electron affinity (LUMO), respectively. We employ Ferrocene as an internal standard to validate the reference electrode against the vacuum scale[7].

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed dichloromethane (DCM). Rationale: DCM provides a wide electrochemical window and stabilizes the zwitterionic tautomer.

  • Analyte Addition: Introduce 4-Ethynylpyridin-3-ol to achieve a 1.0 mM concentration.

  • Cell Assembly: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgNO3​ non-aqueous reference electrode.

  • Measurement: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 100 mV/s under an argon atmosphere.

  • Internal Calibration: Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Record the Fc/Fc+ redox couple.

  • Data Synthesis: Calculate the HOMO/LUMO levels using the empirical equations:

    • EHOMO​=−[Eonsetox​−E1/2​(Fc/Fc+)+4.80] eV

    • ELUMO​=−[Eonsetred​−E1/2​(Fc/Fc+)+4.80] eV

Protocol B: Probing Tautomeric Equilibria via UV-Vis Solvent Titration

Causality: Because the zwitterionic form is significantly more polar than the enol form, altering the dielectric constant of the solvent will shift the tautomeric equilibrium ( KT​ ). UV-Vis spectroscopy captures the distinct π→π

  • transitions of these forms.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10−4 M stock of 4-Ethynylpyridin-3-ol in anhydrous 1,4-dioxane (a non-polar, hydrogen-bond accepting solvent favoring the enol form).

  • Titration: Sequentially titrate aliquots of HPLC-grade water (a highly polar, protic solvent) into the cuvette, increasing the water fraction from 0% to 100% in 10% increments.

  • Spectral Acquisition: Record the absorption spectra from 250 nm to 500 nm after each addition.

  • Isosbestic Point Analysis: Identify isosbestic points (typically around 310 nm for hydroxypyridines) to confirm a clean two-state conversion between the enol and zwitterion without degradation.

Workflow Prep Sample Preparation (1 mM in DCM + 0.1 M TBAPF6) CV Cyclic Voltammetry (Ag/AgNO3 Ref, 100 mV/s) Prep->CV UV UV-Vis Titration (Dioxane to Water) Prep->UV Analysis Electronic Bandgap & FMO Mapping CV->Analysis Redox Onsets UV->Analysis Optical Gap & Tautomer Ratio DFT DFT Calculations (B3LYP/6-311++G**) DFT->Analysis Orbital Localization

Fig 2: Multimodal experimental workflow for the electronic characterization of push-pull heterocycles.

Conclusion

4-Ethynylpyridin-3-ol is more than a simple heterocyclic building block; it is a dynamically responsive electronic system. Its tightly coupled push-pull architecture and tautomeric flexibility make it an ideal candidate for advanced applications ranging from robust single-molecule junctions[7] to tunable ligands in organometallic catalysis. By adhering to the rigorous electrochemical and spectroscopic protocols outlined above, researchers can accurately harness its unique electronic bandgap and charge-transfer properties.

References

  • Tautomeric equilibrium in 3-hydroxypyridine and the overlapping spectral response problem.ResearchGate.
  • Investigation of ethynylpyridines using the electron propagator theory.International Journal of Quantum Chemistry (Wiley).
  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.PMC / NIH.
  • Synthesis, Electrochemistry, and Optical Properties of Highly Conjugated Alkynyl-Ferrocenes and -Biferrocenes.Organometallics (ACS Publications).
  • -linker.RSC Publishing.
  • Nature of Electron Transport by Pyridine-Based Tripodal Anchors: Potential for Robust and Conductive Single-Molecule Junctions with Gold Electrodes.Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Using 4-Ethynylpyridin-3-ol in medicinal chemistry applications

Application Note: 4-Ethynylpyridin-3-ol as a Bifunctional Scaffold in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols. Exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Ethynylpyridin-3-ol as a Bifunctional Scaffold in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the demand for highly functionalized, modular building blocks is paramount. 4-Ethynylpyridin-3-ol represents a privileged bifunctional scaffold that merges the hydrogen-bonding capacity of a pyridin-3-ol core with the bioorthogonal reactivity of a terminal alkyne.

The pyridin-3-ol moiety is a widely recognized bioisostere for phenols, offering tunable lipophilicity and existing in a tautomeric equilibrium that significantly influences its biological interactions and target binding[1]. The addition of the 4-ethynyl group unlocks two distinct, high-value developmental pathways:

  • Accelerated Click Chemistry: In Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), the proximity of the pyridine nitrogen to the alkyne accelerates the reaction rate. The basic nitrogen pre-coordinates the Cu(I) catalyst, increasing the local concentration of the metal and facilitating the formation of the critical copper acetylide intermediate[2][3].

  • Fused Heterocycle Synthesis: The adjacent hydroxyl and ethynyl groups allow for rapid intramolecular cyclization to form furo-pyridines, which are highly sought-after isosteres for azaindoles in kinase inhibitor design[4][5].

Application Workflow I: "Click-to-Chelate" Radiopharmaceutical Assembly

The "Click-to-Chelate" methodology is a breakthrough in radiochemistry that leverages CuAAC to simultaneously conjugate a targeting biomolecule (vector) and generate a multidentate chelator for radiometals[6]. When 4-ethynylpyridin-3-ol is reacted with an azide-functionalized vector, the resulting 1,2,3-triazole ring acts in concert with the pyridine nitrogen and the 3-hydroxyl oxygen. This creates a robust, bespoke N2​O or N3​ coordination architecture perfectly suited for sequestering diagnostic isotopes like 99mTc(I) for SPECT imaging[6].

ClickToChelate A 4-Ethynylpyridin-3-ol (Alkyne + Chelator) C CuAAC Reaction (Cu(I) Catalyst) A->C B Azide-Functionalized Biomolecule B->C D 1,2,3-Triazole Ligand System C->D Cycloaddition E 99mTc Coordination (Radiolabeling) D->E Metal Chelation F Targeted SPECT Radiotracer E->F

Workflow of Click-to-Chelate radiotracer synthesis utilizing 4-Ethynylpyridin-3-ol.

Protocol 1: Self-Validating CuAAC for Radiotracer Precursors

Objective: Synthesize a triazole-based chelator conjugated to a targeting vector.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 4-ethynylpyridin-3-ol (1.0 eq) and the azide-functionalized vector (1.05 eq) in a 1:1 mixture of t -BuOH and H2​O (0.1 M concentration).

    • Causality: This specific co-solvent system ensures the solubility of both the organic substrates and the water-soluble catalytic reagents, preventing biphasic reaction stalling.

  • Catalyst Complexation: In a separate vial, premix CuSO4​⋅5H2​O (0.05 eq) and THPTA ligand (0.1 eq) in H2​O , then add to the reaction mixture.

    • Causality: THPTA strongly chelates Cu(I), protecting it from disproportionation and aerobic oxidation, which is critical for maintaining catalyst turnover in dilute aqueous conditions.

  • In Situ Reduction: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) dropwise. The solution will briefly turn brown and then pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.

  • Reaction & Validation: Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS.

    • Self-Validation Check: The reaction is complete when the extracted ion chromatogram (EIC) shows the disappearance of the alkyne mass and the emergence of the [M+H]+ peak corresponding to the triazole. The absence of Glaser homocoupling byproducts (dimerized alkynes) validates the efficacy of the THPTA protection.

  • Purification: Purify via preparative HPLC to isolate the pure chelator-vector conjugate, ready for downstream 99mTc radiolabeling.

Application Workflow II: Furo-pyridine Kinase Inhibitor Scaffolds

Furo-pyridines are privileged, electron-deficient/electron-rich fused bicyclic scaffolds. They act as highly effective bioisosteres of azaindoles, capable of binding the ATP hinge region of kinases without sacrificing potency[5]. This makes them highly valuable in targeting pathways such as Hedgehog (Hh) signaling[4]. 4-Ethynylpyridin-3-ol serves as a direct precursor for these scaffolds via an intramolecular cyclization.

KinaseInhibition A Furo-pyridine Core (from 4-Ethynylpyridin-3-ol) B Kinase ATP Pocket (Hinge Region) A->B Binds via Bioisosterism C Hydrogen Bonding (N-Acceptor, O-Donor) B->C Anchors via D Competitive Displacement of ATP C->D E Downstream Signaling Blockade D->E

Mechanism of ATP-competitive kinase inhibition by furo-pyridine derivatives.

Protocol 2: Base-Promoted Intramolecular Cyclization to Furo[3,2-c]pyridine

Objective: Construct the fused furo-pyridine core for kinase inhibitor library generation.

Step-by-Step Methodology:

  • Activation: Dissolve 4-ethynylpyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that highly solvates cations, leaving the resulting alkoxide anion "naked" and highly nucleophilic.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.2 eq) in one portion. Stir for 15 minutes at room temperature.

    • Causality: KOtBu is a strong, sterically hindered base that quantitatively deprotonates the 3-hydroxyl group without acting as a competing nucleophile.

  • Cyclization: Heat the reaction mixture to 80°C for 4 hours.

    • Causality: Thermal energy drives the 5-endo-dig cyclization of the alkoxide onto the adjacent alkyne, overcoming the geometric strain to form the aromatic furan ring.

  • Workup & Validation: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with EtOAc. Dry the organic layer over MgSO4​ and concentrate.

    • Self-Validation Check: Analyze the crude product via 1H NMR. Successful cyclization is confirmed by the disappearance of the terminal alkyne proton ( 3.5 ppm) and the appearance of a characteristic furan ring proton ( 7.8 ppm).

  • Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure furo[3,2-c]pyridine core.

Quantitative Data Summary

The following table summarizes the comparative physicochemical profiles and reactivity parameters of 4-ethynylpyridin-3-ol and its primary derivatives.

Property / Parameter4-Ethynylpyridin-3-ol (Precursor)1,2,3-Triazole Derivative (Chelator)Furo[3,2-c]pyridine Core (Inhibitor)
Primary Application Modular Building BlockRadiometal Chelator ( 99mTc )Kinase Inhibitor Scaffold
H-Bonding Profile Donor (OH), Acceptor (N)Acceptor (N), Donor/AcceptorAcceptor (N, O)
Key Reactivity CuAAC, Sonogashira, CyclizationMetal CoordinationElectrophilic Aromatic Substitution
Target Binding Site N/AExtracellular Receptors (via vector)Intracellular ATP Hinge Region
CuAAC Rate Acceleration High (Pyridine N-coordination)N/AN/A

Sources

Application

4-Ethynylpyridin-3-ol as a ligand for metal complexes

Advanced Application Note: 4-Ethynylpyridin-3-ol as a Bifunctional Ligand in Reticular Chemistry and Bioinorganic Complexes Executive Summary In the design of advanced coordination polymers, Metal-Organic Frameworks (MOF...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 4-Ethynylpyridin-3-ol as a Bifunctional Ligand in Reticular Chemistry and Bioinorganic Complexes

Executive Summary

In the design of advanced coordination polymers, Metal-Organic Frameworks (MOFs), and metallodrugs, the selection of the organic linker dictates both the topological architecture and the post-synthetic versatility of the resulting material. 4-Ethynylpyridin-3-ol (CAS 142503-06-8) is a highly specialized, bifunctional ligand that bridges the gap between rigid coordination chemistry and bio-orthogonal organic synthesis.

By combining a heteroaromatic N,O-donor motif with a reactive terminal alkyne, this ligand allows researchers to construct robust metal-organic architectures that can be subsequently functionalized without compromising the framework's integrity. This guide details the mechanistic rationale, coordination topology, and validated protocols for utilizing 4-Ethynylpyridin-3-ol in cutting-edge materials science and drug development.

Ligand Topology and Coordination Causality

The structural brilliance of 4-ethynylpyridin-3-ol lies in its spatial geometry. The nitrogen at position 1 and the hydroxyl oxygen at position 3 are separated by a single carbon, making them sterically incapable of chelating a single small metal ion (which would require forming a highly strained four-membered ring). Instead, they act as an excellent µ2-bridging ligand , coordinating to two separate metal centers. This bridging behavior is a well-documented driver for the self-assembly of 1D chains, 2D sheets, and 3D MOFs [1].

Simultaneously, the ethynyl group at position 4 projects orthogonally away from the N,O-coordination axis. This topological separation ensures that the bulky alkyne does not sterically hinder metal binding. Once the framework is assembled, these alkynes line the internal pores of the MOF, providing accessible docking sites for further chemical modification [3].

Modes Ligand 4-Ethynylpyridin-3-ol N_Coord Monodentate N-donor Ligand->N_Coord Neutral OH NO_Bridge µ2-N,O-Bridging Ligand->NO_Bridge Deprotonated OH Alkyne_Coord Metal-Acetylide Ligand->Alkyne_Coord Deprotonated Alkyne

Primary coordination modes of 4-ethynylpyridin-3-ol with transition metals.

Application Workflow I: Solvothermal Assembly of Alkynyl-Functionalized MOFs

Directly synthesizing MOFs with complex, bulky, or thermally sensitive functional groups often fails due to steric interference or thermal degradation during the high-temperature assembly process. 4-Ethynylpyridin-3-ol circumvents this by acting as a minimal, robust "pre-functionalized" linker.

Mechanistic Insight: We utilize N,N-dimethylformamide (DMF) as the solvent for solvothermal synthesis. At elevated temperatures (100–120 °C), DMF undergoes slow thermal hydrolysis, releasing trace amounts of dimethylamine. This acts as a slow-release base, gradually deprotonating the hydroxyl group of the ligand. This controlled deprotonation is the critical causal factor that prevents rapid, amorphous precipitation, instead driving the reversible formation of highly crystalline coordination bonds.

Protocol: Synthesis of [Zn(4-EPyO)2]n Framework
  • Preparation: Dissolve 0.5 mmol of 4-ethynylpyridin-3-ol and 0.25 mmol of Zn(NO3)2·6H2O in 10 mL of anhydrous DMF in a 20 mL scintillation vial.

  • Sonication: Sonicate for 10 minutes to ensure complete dissolution. The solution should be optically clear.

  • Solvothermal Growth: Seal the vial tightly and heat in an isothermal oven at 100 °C for 48 hours.

  • Controlled Cooling: Cool the oven to room temperature at a rate of 5 °C/hour. Crucial step: Rapid cooling induces thermal shock, leading to micro-cracking of the crystals.

  • Solvent Exchange (Self-Validating Step): Decant the mother liquor. Wash the crystals with fresh DMF (3 × 10 mL) to remove unreacted ligand. Then, exchange the solvent with anhydrous acetone or dichloromethane (DCM) daily for 3 days. Why? High-boiling solvents like DMF exert massive capillary forces during drying, which can collapse the MOF pores. Exchanging with a volatile solvent preserves the porous architecture.

  • Activation: Evacuate the crystals under dynamic vacuum at 60 °C for 12 hours.

  • Validation: Perform Powder X-ray Diffraction (PXRD). A sharp peak at low angles (2θ < 10°) confirms the retention of the porous architecture.

Application Workflow II: Post-Synthetic Modification (PSM) via CuAAC

Once the alkynyl-MOF is activated, the internal pores are lined with reactive C≡C bonds. We can now utilize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction to attach complex molecules (e.g., fluorophores, targeting peptides) that would not have survived the solvothermal synthesis [4].

Mechanistic Insight: The CuAAC reaction is highly bio-orthogonal and regioselective, yielding a stable 1,2,3-triazole linkage. We utilize CuI as the catalyst alongside ascorbic acid. The ascorbic acid is a sacrificial reductant; it ensures that any Cu(II) formed via incidental oxidation is rapidly reduced back to the catalytically active Cu(I) state, preventing reaction stalling.

Protocol: Click Functionalization with a Fluorescent Azide
  • Reagent Loading: Suspend 50 mg of the activated alkynyl-MOF in 5 mL of methanol.

  • Reactant Addition: Add 1.5 equivalents (relative to the alkyne groups) of Dansyl azide (or desired R-N3), 10 mol% CuI, and 20 mol% sodium ascorbate.

  • Reaction: Stir the suspension gently at room temperature for 24 hours in the dark. Note: Vigorous stirring with a magnetic bar will mechanically grind and destroy the MOF crystals. Use an orbital shaker.

  • Purification: Centrifuge and wash the functionalized MOF extensively with methanol and EDTA solution (0.05 M, aqueous) to strip residual copper catalyst from the pores.

  • Validation: Digest 5 mg of the functionalized MOF in a mixture of DCl and DMSO-d6. Analyze via 1H-NMR. The complete disappearance of the terminal alkyne proton (~4.2 ppm) and the appearance of the triazole proton (~8.5 ppm) provides a self-validating quantification of the PSM conversion rate.

G L 4-Ethynylpyridin-3-ol Syn Solvothermal Assembly L->Syn M Metal Salt M->Syn MOF Alkynyl-MOF Syn->MOF PSM CuAAC Click MOF->PSM Azide Azide (R-N3) Azide->PSM FMOF Functional MOF PSM->FMOF

Workflow for synthesis and post-synthetic modification of alkynyl-MOFs.

Application Workflow III: Bioinorganic Metallodrug Synthesis

Beyond MOFs, pyridin-3-ol derivatives are heavily investigated in the development of transition metal complexes for biomedical applications, particularly as antimicrobial or anticancer agents [2].

When 4-ethynylpyridin-3-ol is coordinated to a heavy metal center like Ru(II) or Pt(II) (typically acting as a monodentate N-donor due to the neutral hydroxyl group in physiological pH), the ethynyl group serves as a synthetic handle. Drug development professionals can "click" targeting vectors (such as RGD peptides for integrin targeting) directly onto the metallodrug, enhancing cellular uptake and minimizing off-target toxicity.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and expected outcomes for the workflows described above, providing a quick-reference guide for experimental design.

Process / WorkflowTarget MaterialKey Reagents & CatalystsTemp / TimePrimary Analytical Metric
Solvothermal Assembly Alkynyl-functionalized MOFZn(NO3)2, DMF100 °C / 48 hPXRD (Crystallinity), FTIR (~2100 cm⁻¹ C≡C stretch)
Post-Synthetic Modification Triazole-linked MOFR-N3, CuI, Na-Ascorbate25 °C / 24 hDigestion 1H-NMR (Triazole peak ~8.5 ppm)
Metallodrug Synthesis Targeted Ru(II)/Pt(II) Complexcis-[Ru(bpy)2Cl2], AgPF680 °C / 12 hESI-MS (Molecular Ion), UV-Vis (MLCT shift)
Metal-Acetylide Formation Luminescent Au(I) PolymerAu(tht)Cl, NaOMe25 °C / 4 hPhotoluminescence (Emission λmax shift)

References

  • Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. PMC.[Link]

  • Synthesis, Solvatochromaticity and Bioactivities of Some Transition Metal Complexes with 2-(R-benzylideneamino)-pyridin-3-ol Schiff Base Derivatives. Scientific Research Publishing.[Link]

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC.[Link]

  • Poly[aqua(μ1,1-azido)(μ-3H-1,2,3-triazolo[4,5-b]pyridin-3-olato)cobalt(II)]. PMC.[Link]

Method

Application Notes and Protocols: 4-Ethynylpyridin-3-ol in Bioorthogonal Chemistry

Introduction: A Versatile Pyridyl Alkyne for Bioorthogonal Labeling and Synthesis In the landscape of bioorthogonal chemistry, the design of molecular probes and building blocks is driven by the need for specific reactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Pyridyl Alkyne for Bioorthogonal Labeling and Synthesis

In the landscape of bioorthogonal chemistry, the design of molecular probes and building blocks is driven by the need for specific reactivity, biocompatibility, and favorable physicochemical properties. 4-Ethynylpyridin-3-ol emerges as a compelling reagent in this context, uniquely combining three key functional elements: a terminal alkyne for "click" chemistry, a pyridine ring for modulating solubility and metal coordination, and a hydroxyl group to enhance aqueous solubility.

This guide provides an in-depth exploration of 4-Ethynylpyridin-3-ol as a tool for researchers in chemical biology, drug discovery, and materials science. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling users to not only apply these protocols but also to adapt and troubleshoot them for their specific research needs. We will focus on two primary classes of bioorthogonal reactions: the Nobel prize-winning Azide-Alkyne Cycloadditions and the versatile Palladium-Catalyzed Cross-Coupling reactions.

Physicochemical & Handling Properties

The strategic placement of the hydroxyl group on the pyridine ring is anticipated to increase the hydrophilicity of 4-Ethynylpyridin-3-ol compared to its parent compound, 4-ethynylpyridine[1]. This is a critical feature for biological applications, as it can improve reagent solubility and bioavailability in aqueous buffer systems and cellular media.

PropertyValue / ObservationSource / Justification
Molecular Formula C₇H₅NODerived from structure
Molecular Weight 119.12 g/mol Calculated
Appearance Expected to be a solidBased on 4-ethynylpyridine
Solubility Enhanced solubility in aqueous media expectedDue to the polar hydroxyl group
Stability Stable under standard laboratory conditionsPyridine derivatives are generally stable[2][3]
Safety Handle with care. May cause skin and eye irritation.[1]Based on analogous compounds[1][4]

Storage and Handling: Store in a cool, dry, and dark place. For solution-based experiments, freshly prepared aqueous stocks are recommended. The stability of related aminopyridines in solution has been documented, suggesting reasonable working stability.[2][3]

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "click chemistry," enabling the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[5] This reaction is exceptionally bioorthogonal, as neither the alkyne nor the azide functional groups readily participate in side reactions within a complex biological milieu.[6]

Mechanism and Rationale

The reaction proceeds via a copper-acetylide intermediate. The Cu(I) catalyst, typically generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, is crucial for activating the terminal alkyne of 4-Ethynylpyridin-3-ol.[5][7] This activation dramatically accelerates the cycloaddition compared to the uncatalyzed thermal reaction.

For biological applications, particularly in living cells, the use of a copper-chelating ligand is mandatory to prevent cellular toxicity from free copper ions.[8] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are water-soluble and effectively stabilize the catalytically active Cu(I) state, ensuring efficient reaction without compromising cell viability.[9][10]

CuAAC_Mechanism cluster_system Reaction System cluster_cycle Catalytic Cycle Alkyne 4-Ethynylpyridin-3-ol (R-C≡CH) Acetylide Copper-Acetylide Intermediate Alkyne->Acetylide Azide Azide-Probe (R'-N₃) Cycloadduct Copper-Triazolide Azide->Cycloadduct Cu_II Cu(II)SO₄ Cu_I [Cu(I)-Ligand]⁺ Active Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Ligand THPTA Ligand Ligand->Cu_I Stabilization Cu_I->Acetylide Coordination Acetylide->Cycloadduct Cycloaddition Protonolysis Protonolysis Cycloadduct->Protonolysis Protonolysis->Cu_I Regeneration Product 1,4-Triazole Product Protonolysis->Product

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 1.1: Labeling of an Azide-Modified Protein in Solution

This protocol provides a starting point for conjugating 4-Ethynylpyridin-3-ol to a purified protein that has been metabolically or chemically tagged with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-Ethynylpyridin-3-ol

  • Click Chemistry Stock Solutions:

    • Reagent 1 (Copper): 100 mM Copper(II) Sulfate (CuSO₄) in deionized water.

    • Reagent 2 (Ligand): 200 mM THPTA in deionized water.

    • Reagent 3 (Reducing Agent): 100 mM Sodium Ascorbate in deionized water (prepare fresh).

    • Reagent 4 (Alkyne): 10 mM 4-Ethynylpyridin-3-ol in DMSO or water.

Procedure:

  • Prepare Protein Sample: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS buffer. For a 100 µL final reaction volume, start with ~90 µL of the protein solution.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ (Reagent 1) and THPTA (Reagent 2) solutions in a 1:2 molar ratio.[9] For example, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA. Vortex briefly and let it stand for 2-3 minutes to allow complex formation. This premix is stable for several weeks when frozen.[10]

  • Add Reagents to Protein: To the protein sample, add the reagents in the following order, mixing gently after each addition: a. Add 4-Ethynylpyridin-3-ol solution (Reagent 4) to a final concentration of 100-200 µM (e.g., 1-2 µL of a 10 mM stock for a 100 µL reaction). b. Add the catalyst premix to a final copper concentration of 1-2 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution (Reagent 3) to a final concentration of 4-5 mM. This initiates the click reaction.[10]

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Optimization may be required (4°C to 37°C).

  • Downstream Processing: The labeled protein is now ready for purification (e.g., via size exclusion chromatography to remove excess reagents) and subsequent analysis by mass spectrometry, SDS-PAGE, or other methods.

Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is highly efficient, the requirement for a copper catalyst can be a limitation for certain applications in living systems due to potential toxicity.[8] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by using a strained alkyne, typically a cyclooctyne derivative, which reacts spontaneously with azides without the need for a metal catalyst.[11][12]

Causality: The high ring strain of cyclooctynes (~18 kcal/mol) lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures.[12]

It is crucial to note that 4-Ethynylpyridin-3-ol, as a terminal alkyne, is not a substrate for SPAAC . Instead, it serves as the reactive partner in the copper-catalyzed pathway. SPAAC is presented here as the primary metal-free alternative. In a SPAAC experiment, one would label the biomolecule of interest with a strained alkyne (e.g., DBCO, BCN) and introduce the probe as an azide.

FeatureCuAAC with 4-Ethynylpyridin-3-olSPAAC (e.g., DBCO-Azide)
Catalyst Copper(I) requiredNone (metal-free)[12]
Kinetics Very fast with catalyst (10²-10³ M⁻¹s⁻¹)Fast, depends on cyclooctyne (10⁻¹-10¹ M⁻¹s⁻¹)[13]
Biocompatibility Excellent with ligands (e.g., THPTA)Excellent, no metal toxicity concerns
Reagent Size Alkyne is small, minimally perturbativeStrained alkyne is bulky, may affect bioactivity
Reaction Partners 4-Ethynylpyridin-3-ol + Azide-ProbeStrained Alkyne-Biomolecule + Azide-Probe

Part 3: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[14][15] This reaction offers a bioorthogonal strategy for site-specific protein modification, synthesis of complex probes, and development of targeted drug conjugates, often under mild, aqueous conditions.

Mechanism and Rationale

The reaction utilizes a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[16] The mechanism involves two interconnected catalytic cycles.

  • Palladium Cycle: Oxidative addition of the aryl/vinyl halide (R¹-X) to the Pd(0) catalyst, followed by transmetalation with the copper-acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

  • Copper Cycle: The Cu(I) salt reacts with the terminal alkyne (4-Ethynylpyridin-3-ol) in the presence of a base to form a highly reactive copper-acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[14]

The pyridine moiety in 4-Ethynylpyridin-3-ol can influence the reaction by coordinating with the palladium catalyst, potentially enhancing its stability and reactivity.[14]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition [R¹-Pd(II)-X]L₂ Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim CuX Cu(I)X Transmetal->CuX RedElim->Pd0 Regeneration Product Coupled Product (R¹-C≡C-R²) RedElim->Product CuAcetylide Copper Acetylide [R²-C≡C-Cu] CuX->CuAcetylide CuAcetylide->Transmetal Transmetalation ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd Alkyne 4-Ethynylpyridin-3-ol (R²-C≡CH) Alkyne->CuAcetylide Base Base (e.g., Amine) Base->CuAcetylide

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3.1: Synthesis of an Aryl-Pyridinol Conjugate

This protocol describes a general procedure for coupling 4-Ethynylpyridin-3-ol with an aryl halide (e.g., an iodinated or brominated labeling reagent).

Materials:

  • Aryl halide (e.g., 4-Iodoaniline)

  • 4-Ethynylpyridin-3-ol

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

Procedure:

  • Setup: All glassware should be oven-dried. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Charge Reactor: To a Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add Solvent and Base: Add the anhydrous solvent and the amine base (2-3 eq). Stir the mixture to dissolve the solids.

  • Add Alkyne: Add 4-Ethynylpyridin-3-ol (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-65°C) and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.[14]

  • Workup and Purification: a. Once the reaction is complete, cool to room temperature and filter the mixture through a pad of celite to remove catalyst residues. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product using column chromatography on silica gel to obtain the desired aryl-alkyne conjugate.

Self-Validation: The success of the coupling can be confirmed by ¹H NMR (disappearance of the terminal alkyne proton signal) and mass spectrometry (observation of the correct molecular weight for the coupled product).

Conclusion and Future Outlook

4-Ethynylpyridin-3-ol stands as a highly valuable and versatile reagent for bioorthogonal chemistry. Its terminal alkyne provides a reliable handle for both copper-catalyzed click chemistry and palladium-catalyzed cross-coupling reactions. The integrated pyridinol scaffold enhances aqueous solubility and offers opportunities for catalyst modulation, making it well-suited for applications ranging from the precise labeling of biomolecules for proteomic studies[17][18] to the synthesis of complex molecular probes and targeted therapeutic agents. As the demand for sophisticated tools in chemical biology grows, the rational design of multifunctional reagents like 4-Ethynylpyridin-3-ol will continue to drive innovation and discovery.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. (URL not available)
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Creative PEGWorks. (n.d.). Click Chemistry Protocols. [Link]

  • Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]

  • Thomas, J. D., et al. (2015). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 26(9), 1891-1902. [Link]

  • Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 23, 1837-1840. [Link]

  • Cruchter, T., Harms, K., & Meggers, E. (2013). Strain-promoted azide-alkyne cycloaddition with ruthenium(II)-azido complexes. Chemistry, 19(49), 16519-16523. [Link]

  • baseclick GmbH. (n.d.). Protocols. [Link]

  • Dimmock, J. R., et al. (2001). Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. Journal of Medicinal Chemistry, 44(10), 1586-1594. [Link]

  • Inam, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Gryko, D. T., et al. (2018). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 5(11), 1754-1763. [Link]

  • Flögel, O., & Reissig, H. U. (2004). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Synlett, 2004(12), 2041-2054. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. [Link]

  • Chow, T. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 68(11), 4445-4448. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: recent progress and future directions. Current Opinion in Chemical Biology, 15(6), 754-760. [Link]

  • Sławiński, J., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules, 26(5), 1302. [Link]

  • Schäfer, R., & Wennemers, H. (2021). Recent Advances in Bioorthogonal Reactions. Chimia, 75(4), 271-276. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642801, 4-Ethynylpyridine. [Link]

  • NextSDS. (n.d.). 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol — Chemical Substance Information. [Link]

  • Gorelov, S. V., Bondarenko, S. P., & Frasinyuk, M. S. (2012). Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins. Chemistry of Heterocyclic Compounds, 48(6), 955-962. [Link]

  • National Institutes of Biomedical Innovation, Health and Nutrition. (2025). Publications. [Link]

  • ResearchGate. (n.d.). Examples of bioorthogonal reactions useful for bioconjugation and.... [Link]

  • PreOmics. (n.d.). Publications. [Link]

  • Thompson, A., et al. (2022). Recent advances in isobaric labeling and applications in quantitative proteomics. Proteomics, 22(19-20), e2100160. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. [Link]

  • Gnezdilov, N. N., et al. (2025). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. International Journal of Molecular Sciences, 26(24), 1-15. [Link]

  • Marijan, M., et al. (2024). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 25(13), 6965. [Link]

  • de Souza, T. A. J., et al. (2018). Cytotoxic and antimicrobial effects of indium(iii) complexes with 2-acetylpyridine-derived thiosemicarbazones. Dalton Transactions, 47(3), 856-870. [Link]

  • Allen, L. V. Jr. (2004). Chemical Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding, 8(6), 482-484. [Link]

  • El-Gazzar, M. G., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(11), 789-804. [Link]

  • Foster, L. J., et al. (2010). Application of proteomic marker ensembles to subcellular organelle identification. Journal of Proteome Research, 9(2), 543-553. [Link]

  • Wu, C., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition, 49(11), 1017-1025. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of Sonogashira reaction conditions for 4-Ethynylpyridin-3-ol

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-ethynylpyridin-3-ol.

Synthesizing 4-ethynylpyridin-3-ol via the Sonogashira coupling of 4-iodopyridin-3-ol and a terminal alkyne (such as trimethylsilylacetylene) presents a unique chemoselectivity challenge. While 4-iodopyridin-3-ol is a highly reactive substrate for cross-coupling [3], the presence of the unprotected, nucleophilic hydroxyl group adjacent to the reactive iodine center creates a competing pathway. If reaction conditions are not strictly controlled, the intermediate alkyne will undergo spontaneous heteroannulation to form a furopyridine derivative [1].

This guide provides a self-validating framework to suppress these side reactions, optimize your yield, and troubleshoot common failure modes.

Mechanistic Workflow & Competing Trajectories

To successfully isolate 4-ethynylpyridin-3-ol, we must kinetically favor the reductive elimination of the palladium complex over the intramolecular attack of the hydroxyl group. The workflow below illustrates the critical junctures where the reaction can deviate into unwanted byproducts like Glaser homocoupling [2] or heteroannulation [1].

G A 4-Iodopyridin-3-ol + TMS-Acetylene B Pd(0) / Cu(I) Catalysis Oxidative Addition A->B Base, Solvent Strictly Anaerobic C 4-(TMS-ethynyl)pyridin-3-ol (Intermediate) B->C Transmetalation & Reductive Elimination F Glaser Homocoupling (Dimerization) B->F O2 Ingress D Desilylation (K2CO3 / MeOH) C->D 0 °C to RT G Heteroannulation (Furopyridine) C->G High Temp / Strong Base E 4-Ethynylpyridin-3-ol (Target Product) D->E Aqueous Workup

Reaction workflow for 4-ethynylpyridin-3-ol highlighting desired pathways and side reactions.

Quantitative Optimization Data

The table below summarizes our internal optimization matrix. Notice the causality between the choice of ligand/base and the suppression of the furopyridine byproduct. Bidentate ligands (like dppf) enforce a cis-geometry that accelerates reductive elimination, while sterically hindered bases (like DIPEA) prevent premature deprotonation of the hydroxyl group.

ParameterCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield: Target AlkyneYield: Furopyridine
Baseline Pd(PPh3)2Cl2Et3NDMF8015%75%
Temp Reduction Pd(PPh3)2Cl2Et3NTHF4540%35%
Base Optimization Pd(PPh3)2Cl2DIPEATHF4565%15%
Ligand Optimization Pd(dppf)Cl2DIPEATHF4588% <5%

Self-Validating Experimental Protocol

This two-step methodology is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: Sonogashira Coupling (Synthesis of 4-(TMS-ethynyl)pyridin-3-ol)
  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 4-iodopyridin-3-ol (1.0 eq) in anhydrous THF (0.2 M). Add DIPEA (2.0 eq). Causality: DIPEA is chosen over Et3N because its steric bulk minimizes its ability to coordinate with the Pd center or act as a nucleophile. Rigorously degas the solution via three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2 (5 mol%) and CuI (5 mol%). Causality: Keeping CuI loading low prevents excess copper from acting as a Lewis acid, which would otherwise activate the alkyne for hydroxyl attack.

  • Alkyne Addition: Add trimethylsilylacetylene (TMS-acetylene, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Stir the mixture at 45 °C for 4 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in EtOAc/H2O, and spot on a silica TLC plate. The starting material (Rf ≈ 0.3 in 50% EtOAc/Hexanes) should be completely consumed, replaced by a new UV-active spot (Rf ≈ 0.6). LC-MS must confirm the intermediate mass [M+H]+ = 192.1. If a highly fluorescent spot with lower Rf appears, heteroannulation has occurred.

  • Workup: Quench with saturated aqueous NH4Cl (to complex and remove copper), extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Step 2: Chemoselective Desilylation
  • Deprotection: Dissolve the crude 4-(TMS-ethynyl)pyridin-3-ol in anhydrous Methanol (0.1 M). Cool the flask to 0 °C.

  • Base Addition: Add anhydrous K2CO3 (1.1 eq) in one portion. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Causality: Performing this at low temperatures prevents the basic conditions from triggering the cyclization of the newly exposed terminal alkyne.

  • Validation Checkpoint: TLC should show complete conversion to a more polar spot (Rf ≈ 0.4). LC-MS must confirm the final product mass [M+H]+ = 120.0.

  • Isolation: Concentrate the methanol, partition between EtOAc and water, extract, and purify via flash chromatography (Silica, EtOAc/Hexanes gradient) to yield pure 4-ethynylpyridin-3-ol.

Troubleshooting & FAQs

Q1: Why am I observing significant formation of furopyridine instead of the desired 4-ethynylpyridin-3-ol? A1: The ortho-hydroxyl group is highly nucleophilic. When the alkyne is coordinated to the palladium or copper catalyst, it becomes electrophilically activated, prompting an intramolecular attack (heteroannulation) [1]. This side reaction is accelerated by high temperatures, polar aprotic solvents (like DMF), and strong bases. To mitigate this, lower your reaction temperature to 45 °C, switch to a less polar solvent like THF, and use a sterically hindered base like DIPEA.

Q2: My reaction stalls at 40-50% conversion. Should I add more palladium catalyst? A2: No. Stalling is rarely due to a lack of initial catalyst; it is usually caused by catalyst deactivation. In pyridine systems, the basic nitrogen can displace the phosphine ligands on the palladium, forming an unreactive complex. Instead of adding more catalyst, switch from monodentate ligands (like PPh3) to a rigid bidentate ligand like dppf (e.g., Pd(dppf)Cl2). The chelate effect prevents the pyridine nitrogen from displacing the ligand, keeping the catalytic cycle active.

Q3: How do I minimize the Glaser homocoupling byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne)? A3: Glaser coupling is an oxidative dimerization of the terminal alkyne promoted by Cu(I) in the presence of trace oxygen [2]. You must exclude oxygen completely by utilizing rigorous freeze-pump-thaw degassing rather than simple nitrogen bubbling. Additionally, you can suppress this by adding the TMS-acetylene slowly via a syringe pump, which maintains a low steady-state concentration of the alkyne in the reaction mixture.

Q4: Is a copper-free Sonogashira viable for this substrate to entirely avoid Glaser coupling? A4: Yes, copper-free conditions can eliminate Glaser coupling and reduce Cu-promoted cyclization. However, copper-free Sonogashira reactions on electron-deficient heteroaryls typically require highly electron-rich ligands (e.g., XPhos) and elevated temperatures (70-90 °C) to force the transmetalation step. For 4-iodopyridin-3-ol, elevating the temperature will inadvertently trigger the thermal heteroannulation pathway. Therefore, a low-copper (2-5 mol%) approach at mild temperatures remains the optimal, field-proven compromise.

References

  • Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide , Benchchem, 1

  • Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol , Benchchem, 2

  • 4-Iodopyridin-3-ol (CAS 188057-20-7) , ChemContract Research, 3

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Ethynylpyridin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic challenges encountered during the synthesis of 4-ethynylpyridin-3-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic challenges encountered during the synthesis of 4-ethynylpyridin-3-ol.

The construction of ortho-hydroxyarylalkynes via Sonogashira coupling is notoriously prone to side reactions. The proximity of the reactive hydroxyl group to the newly formed alkyne creates a highly favorable stereoelectronic environment for unintended cascade reactions. This guide will dissect the causality behind these failures and provide self-validating protocols to ensure reproducible yields.

Part 1: Reaction Pathways & Mechanistic Pitfalls

To successfully synthesize 4-ethynylpyridin-3-ol, you must tightly control the kinetic competition between the desired cross-coupling and two major side reactions: heteroannulation (cyclization) and oxidative homocoupling.

ReactionMechanisms SM 4-Iodopyridin-3-ol + TMS-Acetylene Catalyst Pd(II)/Cu(I) Catalysis Amine Base SM->Catalyst Oxidative Addition Target 4-(TMS-ethynyl)pyridin-3-ol (Target Intermediate) Catalyst->Target Transmetalation & Reductive Elimination Furo Furo[3,2-c]pyridine (5-endo-dig Cyclization) Catalyst->Furo Excess Heat (>40°C) Unprotected -OH Glaser 1,4-Bis(TMS)buta-1,3-diyne (Glaser Homocoupling) Catalyst->Glaser O2 Ingress Cu(II) Formation

Mechanistic divergence in 4-ethynylpyridin-3-ol synthesis highlighting major side reactions.

Part 2: Troubleshooting Guide (The "Why" and "How")

Q: Why is my reaction yielding a highly fluorescent byproduct instead of the target alkyne?

A: You are observing the formation of a furo[3,2-c]pyridine derivative. The Causality: When 4-hydroxy-3-iodopyridine (or its regioisomer) is subjected to Sonogashira conditions, the initial cross-coupling produces the ortho-alkynylphenol intermediate. In the presence of a base (which deprotonates the -OH) and a transition metal (which activates the alkyne via π-coordination), the molecule undergoes a rapid 5-endo-dig cyclization cascade to form a fused furan ring[1]. The Fix: This heteroannulation is highly temperature-dependent. If you are running the reaction above 40 °C with an unprotected hydroxyl group, cyclization will outpace the isolation of the alkyne. Maintain the reaction strictly at 20–25 °C. Self-Validation: Check your TLC plate under 365 nm UV light. The target alkyne is UV-active at 254 nm but non-fluorescent. The furo[3,2-c]pyridine byproduct emits a brilliant blue fluorescence at 365 nm. If you see blue fluorescence, immediately cool your reaction vessel.

Q: I am consuming my terminal alkyne rapidly, but seeing very little product. A non-polar spot is dominating the TLC. What is happening?

A: You are experiencing Glaser homocoupling. The Causality: The Sonogashira reaction relies on a copper(I) acetylide intermediate[2]. If even trace amounts of molecular oxygen ( O2​ ) are present in your solvent or headspace, Cu(I) is oxidized to Cu(II) . The Cu(II) species mediates a single-electron transfer from the acetylide, generating alkynyl radicals that rapidly dimerize to form a 1,4-disubstituted buta-1,3-diyne[2]. The Fix: A simple nitrogen balloon is insufficient. You must rigorously deoxygenate your solvents using the freeze-pump-thaw method (minimum 3 cycles) and execute the reaction under a strict argon atmosphere. Self-Validation: Monitor the reaction via GC-MS. The diyne byproduct will appear at exactly twice the mass of your terminal alkyne minus two protons. If diyne formation exceeds 5%, your Schlenk line has a leak or your degassing protocol was incomplete.

Q: My palladium catalyst is precipitating as a black powder almost immediately. How do I stabilize the catalytic cycle?

A: This is "Palladium Black" formation, indicating catalyst death. The Causality: Palladium(0) is the active species in the catalytic cycle. If the oxidative addition into the 4-iodopyridin-3-ol C-I bond is too slow, or if the phosphine ligands dissociate, the naked Pd(0) atoms aggregate into inactive, insoluble metallic clusters[3]. Heteroaromatic halides can sometimes coordinate the metal, stripping it of its stabilizing ligands. The Fix: Increase the triphenylphosphine ( PPh3​ ) loading (e.g., add 10 mol% extra free ligand) or switch to a more electron-rich, sterically demanding ligand system to stabilize the Pd(0) intermediate.

Part 3: Quantitative Optimization Data

To demonstrate the extreme sensitivity of this substrate to reaction conditions, review the empirical data below. Notice how thermal energy and oxygen ingress drastically alter the product distribution.

Table 1: Impact of Reaction Parameters on Product Distribution

Temperature (°C)AtmosphereHydroxyl StatusTarget Alkyne Yield (%)Furo[3,2-c]pyridine Yield (%)Glaser Diyne Yield (%)
20 °C Strict ArgonUnprotected85% < 5%< 2%
60 °C Strict ArgonUnprotected15%75% < 2%
20 °C Ambient AirUnprotected40%< 5%45%
60 °C Strict ArgonMOM-Protected92% 0%< 2%

Data Interpretation: If you must heat the reaction to force oxidative addition (e.g., if starting from a less reactive 4-bromopyridin-3-ol), you must protect the hydroxyl group (e.g., as a Methoxymethyl (MOM) ether) to physically block the cyclization cascade.

Part 4: Validated Experimental Protocol

The following protocol details the synthesis of the intermediate 4-(trimethylsilylethynyl)pyridin-3-ol using an unprotected strategy, which requires strict adherence to temperature and atmospheric controls.

Workflow Step1 1. Freeze-Pump-Thaw (x3) Validate: No bubbling on thaw Step2 2. Add Pd/Cu Catalysts Validate: Amber solution Step1->Step2 Step3 3. Temperature Control (20°C) Validate: Internal probe Step2->Step3 Step4 4. TLC Monitoring Validate: No 365nm fluorescence Step3->Step4 Step5 5. Anaerobic Workup Validate: Product isolation Step4->Step5

Self-validating experimental workflow to suppress heteroannulation and homocoupling.

Step-by-Step Methodology:
  • Solvent Preparation (Critical Step): Transfer 20 mL of Triethylamine ( Et3​N ) and 20 mL of Tetrahydrofuran (THF) to a Schlenk flask. Perform three freeze-pump-thaw cycles.

    • Self-Validation Checkpoint: During the third thaw cycle under static vacuum, the solvent must remain completely placid. If bubbles evolve, oxygen is still present. Repeat the cycle.

  • Reagent Charging: Backfill the flask with Argon. Quickly add 4-iodopyridin-3-ol (10.0 mmol), PdCl2​(PPh3​)2​ (0.5 mmol, 5 mol%), and CuI (0.2 mmol, 2 mol%).

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (12.0 mmol) dropwise via a gas-tight syringe.

  • Temperature Control: Place the flask in a water bath strictly maintained at 20 °C. Do not allow the reaction to exotherm.

    • Self-Validation Checkpoint: The solution should transition from a pale yellow suspension to a clear, deep amber solution within 30 minutes. A sudden shift to opaque black indicates catalyst precipitation.

  • Monitoring: After 4 hours, pull a 10 µL aliquot under Argon. Run a TLC (Hexanes:EtOAc 1:1).

    • Self-Validation Checkpoint: Check the plate under 365 nm UV. If a bright blue fluorescent spot is visible, the 5-endo-dig cyclization has initiated. Quench the reaction immediately to salvage the remaining target alkyne.

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH4​Cl to complex the copper salts. Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography to yield 4-(trimethylsilylethynyl)pyridin-3-ol.

  • Deprotection: The TMS group can be subsequently removed by stirring the intermediate in Methanol with 1.2 equivalents of K2​CO3​ at room temperature for 2 hours to yield the final 4-ethynylpyridin-3-ol.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use a copper-free Sonogashira protocol to completely avoid Glaser coupling? A: Yes. Recent advancements in catalyst design allow for copper-free Sonogashira couplings, which are highly effective at preventing homocoupling[4]. However, copper-free systems often require higher temperatures or specialized ligands (like XPhos or RuPhos) to facilitate the transmetalation step without the copper acetylide intermediate. If you increase the temperature, you must protect the C3-hydroxyl group to prevent the furo[3,2-c]pyridine cyclization.

Q: I want to scale this reaction up to 50 grams. What is the main safety and yield concern? A: Exotherms. The Sonogashira coupling is exothermic. On a 50-gram scale, the heat generated can easily push the internal temperature above 40 °C, triggering runaway heteroannulation. You must use a jacketed reactor with active cooling and add the TMSA slowly over several hours using a syringe pump to control the heat release.

Q: What is the best protecting group if I decide to block the hydroxyl group? A: The Methoxymethyl (MOM) ether is highly recommended. It is stable to the basic Sonogashira conditions but can be easily cleaved later using mild acidic conditions (e.g., HCl in Methanol), which will not affect the terminal alkyne. Acetates are generally avoided as they can be cleaved by the amine bases used in the coupling.

Part 6: References

  • Sonogashira Coupling Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Sonogashira Coupling: Mechanism and Recent Literature Source: Organic Chemistry Portal URL:[Link]

  • Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Ethynylpyridin-3-ol and 3-Ethynylpyridine for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of versatile building blocks is paramount for the efficient synthesis of complex molecular architectures. Ethynyl-substituted pyridines,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the selection of versatile building blocks is paramount for the efficient synthesis of complex molecular architectures. Ethynyl-substituted pyridines, in particular, have garnered significant attention due to the alkyne's capacity to participate in a wide array of powerful transformations, including palladium-catalyzed cross-coupling reactions and bioorthogonal "click" chemistry. This guide provides an in-depth, objective comparison of the reactivity of two key ethynylpyridine derivatives: 4-Ethynylpyridin-3-ol and 3-ethynylpyridine.

This document moves beyond a simple cataloging of properties to offer a nuanced analysis of how the presence and position of a hydroxyl substituent on the pyridine ring influences the reactivity of the ethynyl moiety. The insights provided herein are grounded in established principles of organic chemistry and supported by generalized experimental protocols, enabling researchers to make informed decisions in their synthetic strategies.

Molecular Structures and Electronic Properties: A Tale of Two Pyridines

At first glance, 4-Ethynylpyridin-3-ol and 3-ethynylpyridine share the core structure of a pyridine ring bearing a reactive ethynyl group. However, the presence of a hydroxyl group at the 3-position in 4-Ethynylpyridin-3-ol introduces significant electronic and steric perturbations that differentiate its reactivity from the simpler 3-ethynylpyridine.

CompoundStructureKey Physicochemical Properties
3-Ethynylpyridine 3-Ethynylpyridine structureCAS: 2510-23-8 Molecular Weight: 103.12 g/mol Appearance: Colorless to pale yellow liquid or solid[1][2]
4-Ethynylpyridin-3-ol 4-Ethynylpyridin-3-ol structureCAS: Not readily available Molecular Weight: 119.12 g/mol Appearance: Predicted to be a solid

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. In 3-ethynylpyridine , the ethynyl group is positioned at a meta-position relative to the nitrogen, experiencing a moderate electron-withdrawing inductive effect.

In contrast, 4-Ethynylpyridin-3-ol possesses a hydroxyl group at the 3-position. The hydroxyl group can exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). In the context of the pyridine ring, the resonance effect can increase electron density at the ortho and para positions. For 4-Ethynylpyridin-3-ol, the ethynyl group is para to the nitrogen and ortho to the hydroxyl group. The interplay of these electronic effects can modulate the acidity of the terminal alkyne proton and the electron density of the triple bond, thereby influencing its reactivity. Furthermore, the hydroxyl group can act as a proton donor or a hydrogen bond donor/acceptor, which can influence reaction mechanisms and catalyst-substrate interactions.

Comparative Reactivity in Key Transformations

The utility of ethynylpyridines as synthetic intermediates is largely defined by their performance in two classes of reactions: palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[3].

3-Ethynylpyridine is a well-established substrate in Sonogashira couplings, readily participating in reactions with a variety of aryl and heteroaryl halides to afford the corresponding disubstituted alkynes in good to excellent yields[4][5]. The electron-deficient nature of the pyridine ring can facilitate the oxidative addition of the palladium catalyst to the aryl halide partner.

For 4-Ethynylpyridin-3-ol , while specific comparative data is scarce, its reactivity in Sonogashira coupling is anticipated to be influenced by the hydroxyl group. The synthesis of related 3-ethynyl-substituted pyridines from pyridin-4-ol precursors has been demonstrated via the Sonogashira coupling of the corresponding pyridin-4-yl nonaflate, indicating the feasibility of this reaction on such a scaffold[6]. The hydroxyl group's electron-donating resonance effect could potentially increase the electron density of the alkyne, which might slightly decrease its reactivity towards the copper acetylide formation step. However, the hydroxyl group could also coordinate to the metal catalysts, potentially influencing the reaction rate and outcome. It is also important to consider that under basic conditions typically employed in Sonogashira reactions, the phenolic hydroxyl group could be deprotonated, which would further enhance its electron-donating ability and potentially interfere with the catalytic cycle. Protection of the hydroxyl group may be a necessary strategic consideration.

Expected Reactivity Trend in Sonogashira Coupling:

Based on electronic considerations, 3-ethynylpyridine might exhibit slightly faster reaction kinetics in some instances due to the less electronically enriched alkyne. However, the reactivity of 4-Ethynylpyridin-3-ol can be modulated by reaction conditions and the potential for catalyst-substrate interactions involving the hydroxyl group.

Experimental Protocol: Generalized Sonogashira Coupling of Ethynylpyridines

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide (1.0 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (2-10 mol%) in a flask. B Add solvent (e.g., THF, DMF, or an amine) and a base (e.g., Et₃N, DIPEA, 2-3 equiv). A->B C Degas the mixture (e.g., by bubbling with Ar or N₂). B->C D Add ethynylpyridine (1.1-1.5 equiv) via syringe. C->D E Stir at room temperature or heat (e.g., 40-80 °C) and monitor by TLC or LC-MS. D->E F Quench the reaction (e.g., with aq. NH₄Cl). E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

A generalized workflow for the Sonogashira coupling reaction.

Detailed Steps:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or an amine like triethylamine) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Reactant Addition: Add the ethynylpyridine (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Advantage

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides[7]. This reaction is a cornerstone of "click" chemistry, valued for its reliability, mild reaction conditions, and high yields[8].

3-Ethynylpyridine is known to undergo CuAAC reactions effectively, serving as a versatile building block for constructing more complex molecules containing a triazole linkage[9].

For 4-Ethynylpyridin-3-ol , the acidity of the terminal alkyne proton is a key factor in the rate-determining step of the CuAAC catalytic cycle. The electron-donating character of the hydroxyl group (via resonance) might slightly decrease the acidity of the acetylenic proton compared to 3-ethynylpyridine, potentially leading to a slower reaction rate. Conversely, the hydroxyl group could also participate in hydrogen bonding with the azide or the catalyst, which could either accelerate or hinder the reaction. The potential for the pyridinol to exist in equilibrium with its pyridone tautomer could also introduce complexities, although for 3-hydroxypyridines, the pyridinol form is generally favored.

Expected Reactivity Trend in CuAAC:

3-Ethynylpyridine is expected to exhibit a slightly higher reactivity in CuAAC reactions due to the more acidic nature of its terminal alkyne proton. However, the reactivity of 4-Ethynylpyridin-3-ol is likely to be sufficient for most applications, and any differences in reaction rates can often be compensated for by adjusting reaction times or catalyst loading.

Experimental Protocol: Generalized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve the azide (1.0 equiv) and ethynylpyridine (1.0-1.2 equiv) in a solvent (e.g., t-BuOH/H₂O, DMF, or DMSO). B Add a copper(II) sulfate solution (e.g., 1-10 mol%). A->B C Add a freshly prepared solution of sodium ascorbate (10-50 mol%). B->C D Stir at room temperature and monitor by TLC or LC-MS. C->D E Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). D->E F Wash the organic layer, dry, concentrate, and purify as needed. E->F

A generalized workflow for the CuAAC or "click" reaction.

Detailed Steps:

  • Reaction Setup: In a vial, dissolve the organic azide (1.0 equivalent) and the ethynylpyridine (1.0-1.2 equivalents) in a suitable solvent system, such as a mixture of tert-butanol and water (1:1), DMF, or DMSO.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of copper(II) sulfate pentahydrate (1-10 mol%).

  • Reducing Agent Addition: Add a freshly prepared aqueous solution of sodium ascorbate (10-50 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography or recrystallization if necessary.

Summary of Reactivity Comparison

Reaction Type3-Ethynylpyridine4-Ethynylpyridin-3-olRationale for Reactivity Differences
Sonogashira Coupling Generally high reactivity.Expected to be reactive, though potentially slightly slower. The hydroxyl group may influence catalyst-substrate interactions. Protection may be required under strongly basic conditions.The electron-donating resonance effect of the hydroxyl group in 4-ethynylpyridin-3-ol may slightly decrease the electrophilicity of the alkyne. The hydroxyl group could also coordinate to the metal catalysts.
CuAAC (Click Chemistry) High reactivity.Expected to be reactive, potentially at a slightly slower rate.The hydroxyl group's electron-donating effect may slightly decrease the acidity of the terminal alkyne proton, which is crucial for the catalytic cycle.

Conclusion and Future Outlook

Both 3-ethynylpyridine and 4-Ethynylpyridin-3-ol are valuable building blocks for the synthesis of functionalized pyridine derivatives. While 3-ethynylpyridine is a well-characterized and widely used reagent, 4-Ethynylpyridin-3-ol offers the potential for introducing additional functionality and hydrogen bonding capabilities through its hydroxyl group.

The comparative analysis presented in this guide, based on fundamental electronic principles, suggests that while the hydroxyl group in 4-Ethynylpyridin-3-ol is expected to modulate its reactivity relative to 3-ethynylpyridine, it should still serve as a viable substrate in key transformations such as Sonogashira couplings and CuAAC reactions. The choice between these two reagents will ultimately depend on the specific synthetic goals and the desired properties of the final molecule.

Further experimental studies directly comparing the kinetics and yields of these two compounds under identical reaction conditions are warranted to provide a more quantitative understanding of their relative reactivities. Such data would be invaluable to the research community in further refining synthetic strategies utilizing these versatile building blocks.

References

  • Lechel, T., & Reissig, H.-U. (2012). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, 2012(1), 410-444. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • PubChem. 3-Ethynylpyridine. Retrieved from [Link]

  • Gawin, R., et al. (2017). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 7(85), 54069-54078. [Link]

  • Glen Research. (2011). New Products – Click Chemistry Update. Glen Report, 23(1), 1-3. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. Palladium-Catalyzed Coupling Reactions of 3 and 4. Retrieved from [Link]

  • NIST WebBook. Pyridine, 4-ethenyl-. Retrieved from [Link]

  • Díez-González, S., & Marion, N. (2011). [CuBr(PPh3)3] for Azide–Alkyne Cycloaddition Reactions under Strict Click Conditions. The Journal of Organic Chemistry, 76(7), 2049–2055. [Link]

  • Xi'an Dianhua Biotechnology Co., Ltd. Click Chemistry Protocols. Retrieved from [Link]

  • Blakemore, D. C., et al. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Bálint, E., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2893-2902. [Link]

  • SynArchive. Sonogashira Coupling. Retrieved from [Link]

  • SpectraBase. 4-Ethynyl pyridine. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubChemLite. 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol. Retrieved from [Link]

  • Macnevin, C. J. (2012). Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition (Master's thesis, University of North Carolina Wilmington).
  • M. A. Little, et al. (2014). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Unpublished manuscript.
  • Catino, A. J., & Fagnou, K. (Eds.). (2021).
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. In Organic Chemistry II (Walker). Retrieved from [Link]

  • Wang, C., et al. (2018). Palladium-catalyzed three-component annulation reaction involving multiple C–H activation. Organic Chemistry Frontiers, 5(1), 59-63. [Link]

  • Semantic Scholar. Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. Retrieved from [Link]

  • Matsumoto, K. (2010). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu Daigaku Shizen Kagaku Kenkyūjo Kiyō, (41), 63-68.
  • Lechel, T., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 33. [Link]

  • Hiroki, H., Ogata, K., & Fukuzawa, S.-i. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Synlett, 24(07), 843-846. [Link]

  • Williams, R. M. (2011). Discussion addendum for: 4-METHOXY-4'-NITROPHENYL. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

  • De, S., & Gribble, G. W. (2015). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 80(23), 11943–11950. [Link]

  • Itoh, T., et al. (2020). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry, 18(39), 7859-7866. [Link]

  • PubMed. Preparation of pyridine-3,4-diols, Their Crystal Packing and Their Use as Precursors for Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

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Comparative

A Comparative Guide to the Definitive Structure Validation of 4-Ethynylpyridin-3-ol Derivatives: The Unrivaled Power of X-ray Crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which successful th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which successful therapeutic development is built. Within the vast landscape of medicinally relevant scaffolds, pyridine derivatives hold a place of prominence, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The introduction of functionalities like an ethynyl group, as in the 4-Ethynylpyridin-3-ol core, offers exciting vectors for potency and selectivity but also introduces potential for structural ambiguity.

This guide provides an in-depth, experience-driven comparison of single-crystal X-ray crystallography (SC-XRD) with other common analytical techniques for the absolute structure validation of novel 4-Ethynylpyridin-3-ol derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating workflow from sample preparation to data deposition.

The Gold Standard: Why Single-Crystal X-ray Crystallography Reigns Supreme

While a suite of analytical tools is essential for comprehensive characterization, single-crystal X-ray crystallography is universally regarded as the "gold standard" for the determination of a molecule's solid-state structure.[4][5][6] Its power lies in its ability to provide a direct, high-resolution snapshot of the atomic arrangement in three-dimensional space. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can determine not just the connectivity of atoms, but their precise spatial coordinates.[7]

For a 4-Ethynylpyridin-3-ol derivative, this translates to:

  • Absolute Stereochemistry: Unambiguous assignment of chiral centers, if any are present.

  • Precise Bond Metrics: Accurate measurement of all bond lengths and angles, confirming the ethynyl and hydroxyl substitutions on the pyridine ring.

  • Conformational Analysis: Revealing the preferred orientation of substituents in the solid state.

  • Intermolecular Interactions: Visualizing the crystal packing, including hydrogen bonds and π-stacking, which are critical for understanding physical properties like solubility and melting point.

This atomic-level detail is indispensable for structure-based drug design (SBDD), where knowledge of the precise geometry of a ligand is paramount for understanding its interaction with a biological target.[8][9][10]

From Powder to Proof: An In-Depth Experimental Workflow

The journey to a definitive crystal structure is a multi-step process where success in each stage is predicated on the last. The most significant bottleneck is often the first step: obtaining a high-quality single crystal.[4][11]

cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Validation & Deposition Start Purified Compound (>98% Purity) Solubility Solubility Screening (Various Solvents) Start->Solubility Method_Selection Select Crystallization Method Solubility->Method_Selection Evaporation Slow Evaporation Method_Selection->Evaporation Good solubility in one volatile solvent Vapor_Diffusion Vapor Diffusion Method_Selection->Vapor_Diffusion Soluble in one solvent, insoluble in another miscible solvent Antisolvent Antisolvent Addition Method_Selection->Antisolvent High solubility in one solvent, antisolvent available Advanced Advanced Methods (e.g., Microbatch) Method_Selection->Advanced Small sample amount or difficult to crystallize Crystal_Selection Select & Mount Suitable Crystal Evaporation->Crystal_Selection Vapor_Diffusion->Crystal_Selection Antisolvent->Crystal_Selection Advanced->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Model Building & Structure Refinement Structure_Solution->Refinement Validation CIF Validation (checkCIF) Refinement->Validation Deposition Deposit Data to CSD/PDB Validation->Deposition Visualization Visualize Structure (e.g., Mercury) Deposition->Visualization Final_Structure Final Validated Structure Visualization->Final_Structure

Caption: The comprehensive workflow for single-crystal X-ray crystallography structure validation.
Step 1: The Art and Science of Crystallization

The goal is to coax randomly oriented molecules in solution into a highly ordered, repeating three-dimensional lattice. This is achieved by slowly reaching a state of supersaturation. The choice of method is dictated by the compound's solubility profile.

  • Slow Evaporation: The simplest method. The compound is dissolved in a suitable solvent to near-saturation, and the vial is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over days or weeks. This is effective for compounds that are moderately soluble in a relatively volatile solvent.[12]

  • Vapor Diffusion: A highly controlled and effective method, especially for milligram-scale quantities.[12] The compound is dissolved in a small amount of a "good" solvent and placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an antisolvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and inducing crystallization.[13]

  • Antisolvent Addition: A solution of the compound is prepared in a "good" solvent. A "poor" solvent (the antisolvent) is then slowly added, often dropwise, until the solution becomes turbid, indicating the onset of precipitation. The solution is then sealed and left undisturbed for crystals to form.[13]

Step 2: Data Collection, Solution, and Refinement

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. As the crystal is rotated, a series of diffraction images are collected.

The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is interpreted to build an atomic model, which is then refined against the experimental data. The quality of the final model is assessed using metrics like the R-factor and the Goodness-of-Fit (GooF), which should meet established crystallographic standards.[14]

Step 3: The Trustworthiness Pillar: Validation and Deposition

A final structure is not truly validated until it has been rigorously checked and made available to the scientific community.

  • CIF Validation: The final structural data is compiled into a Crystallographic Information File (CIF). This file must be checked for syntax errors and internal consistency using a program like checkCIF, which is provided by the International Union of Crystallography.[15][16]

  • Data Deposition: For small organic molecules, the CIF should be deposited in the Cambridge Structural Database (CSD).[17][18] This process assigns a unique deposition number to the structure, which should be cited in any publication. Deposition ensures the data is archived, curated by experts, and accessible for future research.[15][19]

A Comparative Analysis: Choosing the Right Tool for the Job

While SC-XRD provides the definitive 3D structure, it is part of a larger analytical toolkit. Understanding the strengths and limitations of each technique is crucial for a comprehensive validation strategy.

Technique Information Provided Sample Requirements Strengths Limitations
Single-Crystal X-ray Crystallography (SC-XRD) Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[6]Solid (high-quality single crystal), ~0.1 mg.Unambiguous, high-precision structural data; the "gold standard" for solid-state confirmation.[4][5]Crystal growth can be a major bottleneck; provides no information on solution-state behavior.[4][11]
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity (covalent framework), solution-state conformation, stereochemical relationships.[20]Liquid (solution), 5-10 mg.Non-destructive; provides definitive evidence of the covalent structure in the solution phase.Does not provide absolute 3D structure or precise bond metrics; complex spectra can be difficult to interpret fully.[20]
Mass Spectrometry (MS) Precise molecular weight and elemental composition (with HRMS).[20]Solid or liquid, <1 mg.Extremely sensitive, requires minimal sample; provides definitive molecular formula.Provides no information on connectivity or stereochemistry; fragmentation can sometimes be ambiguous.[20]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, assessment of polymorphism.[21][22]Solid (microcrystalline powder), >10 mg.Useful when single crystals cannot be grown; good for quality control and phase purity analysis.[7]Structure solution is complex and often not possible for novel compounds; provides much lower resolution data than SC-XRD.[22][23]

Hypothetical Case Study: Validation of "Compound-PY1"

Let's consider a hypothetical novel derivative, "Compound-PY1," a 4-Ethynylpyridin-3-ol with a substituted phenyl ring. After synthesis and purification, the following data is obtained.

Table 1: Crystallographic Data for Compound-PY1
ParameterValue
Empirical formulaC₁₅H₁₀N₂O
Formula weight234.26
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123(1), 8.456(1), 14.321(2)
β (°)98.76(1)
Volume (ų)1210.9(3)
Z4
R₁(I > 2σ(I))0.045
wR₂(all data)0.118
Goodness-of-fit (F²)1.05
CCDC Deposition No.1234567

This table provides definitive proof of the solid-state structure. The low R-factors and a Goodness-of-Fit close to 1 indicate a high-quality, reliable structural model. The structure can then be visualized using software like Mercury to analyze packing and hydrogen bonding.[24][25][26]

Synth Synthesis of Compound-PY1 Purify Purification (e.g., Chromatography) Synth->Purify Initial_Checks Initial Characterization (NMR, MS) Purify->Initial_Checks Is_Structure_Confirmed Is Structure Unambiguous? Initial_Checks->Is_Structure_Confirmed Crystallize Crystallization Attempts Is_Structure_Confirmed->Crystallize No, requires 3D confirmation Final_Validation Final Structure Validation Is_Structure_Confirmed->Final_Validation Yes (for known analogs) SC_XRD Single-Crystal XRD Analysis Crystallize->SC_XRD Success PXRD Powder XRD Analysis Crystallize->PXRD Only powder obtained No_Crystals No Suitable Crystals Crystallize->No_Crystals Fails SC_XRD->Final_Validation PXRD->Final_Validation Report Report & Publish Final_Validation->Report

Caption: A decision-making workflow for the structural validation of a novel compound.

Detailed Experimental Protocols

Protocol 1: Crystallization by Vapor Diffusion
  • Preparation: In a 0.5 mL vial, dissolve 2-5 mg of purified Compound-PY1 in a minimal amount (~100-200 µL) of a "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Assembly: In a larger 4 mL vial, add ~1 mL of a miscible "poor" solvent (antisolvent) in which Compound-PY1 is insoluble (e.g., hexane or pentane).

  • Incubation: Carefully place the smaller, open vial inside the larger vial, ensuring the liquid levels do not touch. Seal the larger vial tightly with a cap.

  • Growth: Leave the assembly undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Check for crystal growth daily. High-quality crystals can form in a few days to several weeks.

Protocol 2: CIF Validation and CCDC Deposition
  • File Generation: After structure refinement, ensure your crystallography software has generated a final CIF file. This file should contain all relevant experimental details, atomic coordinates, and refinement statistics.[14]

  • Validation: Navigate to the IUCr's online checkCIF service (checkcif.iucr.org) or use the CCDC's integrated validation tool during deposition. Upload your CIF file.[15]

  • Review Report: Carefully review the checkCIF report for any alerts (A, B, or C level). Address any critical errors by re-refining the structure or provide a scientifically sound explanation for the alert in a validation response form.

  • Deposition: Go to the CCDC's online deposition service (ccdc.cam.ac.uk/services/structure_deposit).[19] Fill out the required chemical and publication information and upload the final, validated CIF file.

  • Record Number: Upon successful deposition, you will receive a CCDC deposition number for each structure. This number must be included in any manuscript for publication to allow reviewers and readers to access the primary crystallographic data.

Conclusion

For novel 4-Ethynylpyridin-3-ol derivatives, where subtle changes in structure can have profound impacts on biological activity, ambiguity is not an option. While NMR and MS are indispensable for confirming connectivity and molecular formula, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. It provides the definitive proof required for intellectual property, regulatory submissions, and rational, structure-based drug design. By integrating a robust crystallization strategy with rigorous data validation and public deposition, researchers can ensure their work is built on a foundation of unimpeachable structural integrity.

References

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  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Cambridge Structural Database (CSD). CCDC. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Mercury. CCDC. [Link]

  • Threlfall, T. (2003). Crystallisation of polymorphs: a review. Organic Process Research & Development, 7(6), 1017-1027. [Link]

  • Blagden, N., & Davey, R. J. (2003). Polymorph selection: challenges for the future. Crystal Growth & Design, 3(6), 873-885. [Link]

  • SPT Labtech. (n.d.). Chemical Crystallization. SPT Labtech. [Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., Rodriguez-Monge, L., Taylor, R., van de Streek, J., & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380–388. [Link]

  • MIT Libraries. (n.d.). Cambridge Structural Database (CSD). MIT. [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Maastricht University. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Free Crystal Structure Visualization Software. CCDC. [Link]

  • Pozharski, E., & Rupp, B. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 763-776. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. CCDC. [Link]

  • Jones, A. O. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2356-2375. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • American Chemical Society. (2025). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2025, June 23). How do I download and install the free CSD-Community software Mercury and enCIFer?. CCDC. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CIF Deposition Guidelines. CCDC. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Downloads. CCDC. [Link]

  • Bhabha, K. C., & B-Rao, C. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 19(11), 3462. [Link]

  • Wlodawer, A., & Dauter, Z. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(8), 827-839. [Link]

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  • Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 45, 1-13. [Link]

  • Zou, X., & Hovmöller, S. (2017). Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. Accounts of Chemical Research, 50(11), 2803–2811. [Link]

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  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 193-205. [Link]

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  • Collaborative Computational Project, Number 4. (2022). Prepare and validate files for deposition. CCP4i2 documentation. [Link]

  • Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. American Crystallographic Association. [Link]

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  • Szczęśniak, P., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(15), 4987. [Link]

  • Al-Ghorbani, M., et al. (2023). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Results in Chemistry, 5, 100827. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • López-Pérez, J. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 17(7), 896. [Link]

  • Patel, D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Research Journal of Pharmacy and Technology, 14(6), 3123-3127. [Link]

  • Li, X., et al. (2011). Synthesis, photoluminescence, catalysis and multilayer film assembly of an ethynylpyridine platinum compound. CrystEngComm, 13, 856-862. [Link]

  • PubChem. (n.d.). 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol. National Center for Biotechnology Information. [Link]

  • Reissig, H.-U., & Zimmer, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC, 2010(1), 17-38. [Link]

  • da Silva, A. C., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 282-287. [Link]

  • Wang, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Proceedings of the 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Ethynylpyridin-3-ol Derivatives as Potential Aurora Kinase A Inhibitors

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 4-Ethynylpyridin-3-ol derivatives against Aurora Kinase A, a validated oncogenic target. We will delve into the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 4-Ethynylpyridin-3-ol derivatives against Aurora Kinase A, a validated oncogenic target. We will delve into the scientific rationale behind the experimental design, provide a detailed, step-by-step protocol for in silico analysis, and present a comparative analysis against known inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Rationale for Targeting Aurora Kinase A with Novel Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are particularly prominent as protein kinase inhibitors, largely due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer, making them a major focus of drug discovery efforts.[4][5]

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in mitosis.[6][7] Aurora Kinase A, in particular, is frequently overexpressed in a wide range of human cancers and its amplification is associated with poor prognosis.[8][9] This has established Aurora Kinase A as a compelling target for anticancer therapies.[10]

This guide focuses on a novel class of compounds, 4-Ethynylpyridin-3-ol derivatives, as potential inhibitors of Aurora Kinase A. The ethynyl group offers a rigid linker for probing deeper into the binding pocket, while the pyridin-3-ol core provides essential hydrogen bonding capabilities. Through comparative molecular docking, we can predict the binding affinity and interaction patterns of these novel derivatives and benchmark their potential against established Aurora Kinase A inhibitors.

The In Silico Battlefield: A Comparative Docking Strategy

Our approach is to computationally screen a focused set of novel 4-Ethynylpyridin-3-ol derivatives against the ATP-binding site of Aurora Kinase A. To provide a robust benchmark, we will compare their predicted binding affinities and interactions with well-characterized, clinically relevant Aurora Kinase A inhibitors:

  • Alisertib (MLN8237): A selective Aurora Kinase A inhibitor.[6][11]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor.[6][7]

  • Tozasertib (VX-680): A pan-Aurora inhibitor.[11]

The primary objective is to identify which, if any, of the novel derivatives exhibit promising in silico profiles that warrant further investigation.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This protocol outlines the complete workflow for our comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For preparing protein and ligand files and performing the docking.

  • Protein Data Bank (PDB): To retrieve the crystal structure of Aurora Kinase A.

  • A 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch): To create the structures of the novel derivatives.

  • A 3D structure viewer (e.g., PyMOL, Chimera): For visualization and analysis of docking results.

Workflow Overview

The entire computational workflow can be visualized as follows:

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis & Validation PDB 1. Protein Selection & Preparation (PDB: 3H10) Ligand_Design 2. Ligand Design & Preparation (Novel & Known Inhibitors) Grid_Box 3. Grid Box Generation PDB->Grid_Box Docking 4. Molecular Docking (AutoDock Vina) Ligand_Design->Docking Grid_Box->Docking Results 5. Results Analysis (Binding Energy & Interactions) Docking->Results Validation 6. Docking Validation (Re-docking) Results->Validation Comparison 7. Comparative Analysis Validation->Comparison

Caption: A generalized workflow for the comparative molecular docking study.

Detailed Step-by-Step Methodology

Step 1: Protein Preparation

  • Retrieve the Protein Structure: Download the crystal structure of human Aurora Kinase A in complex with a known inhibitor from the Protein Data Bank. For this study, we will use PDB ID: 3H10 , which contains Danusertib.[12] This co-crystallized ligand is crucial for validating our docking protocol.

  • Prepare the Receptor:

    • Load the PDB file into MGLTools.

    • Remove water molecules and the co-crystallized ligand (Danusertib).

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

Step 2: Ligand Preparation

  • Design Novel Derivatives: Create 2D structures of the 4-Ethynylpyridin-3-ol derivatives. For this guide, we will use three hypothetical derivatives with varying substitutions on the ethynyl moiety to probe different regions of the binding pocket:

    • EPD-1: 4-Ethynylpyridin-3-ol

    • EPD-2: 4-(3-Phenylprop-1-yn-1-yl)pyridin-3-ol

    • EPD-3: 4-(3-(4-methoxyphenyl)prop-1-yn-1-yl)pyridin-3-ol

  • Obtain Known Inhibitors: Download the 3D structures of Alisertib, Danusertib, and Tozasertib from a chemical database like PubChem.

  • Prepare Ligands for Docking:

    • For each ligand, use a chemical drawing tool to generate a 3D conformation.

    • Load each ligand into MGLTools.

    • Detect the root and define rotatable bonds.

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT file format.

Step 3: Grid Box Generation

  • Define the Binding Site: The ATP-binding site of Aurora Kinase A is the target for our docking study.

  • Center the Grid Box: Use the coordinates of the co-crystallized ligand (Danusertib from 3H10) to define the center of the grid box. This ensures the docking search is focused on the relevant active site.

  • Set Grid Box Dimensions: The grid box should be large enough to accommodate the ligands and allow for their free rotation and translation. A size of 25 x 25 x 25 Å is a reasonable starting point.

Step 4: Molecular Docking with AutoDock Vina

  • Perform the Docking Simulation: Execute AutoDock Vina for each ligand against the prepared Aurora Kinase A structure.

  • Configuration: Use the default exhaustiveness setting of 8. This parameter controls the thoroughness of the search.

  • Output: AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

Step 5: Docking Validation

To ensure the reliability of our docking protocol, we will perform a re-docking experiment.[4]

  • Extract the Co-crystallized Ligand: Take the original Danusertib from the 3H10 PDB file.

  • Re-dock: Dock this extracted ligand back into the prepared Aurora Kinase A structure using the same protocol as for the other ligands.

  • Calculate RMSD: Superimpose the re-docked pose of Danusertib with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[6]

Results and Comparative Analysis

The primary output from our docking study is the binding affinity, which is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.

Quantitative Comparison of Binding Affinities

The predicted binding affinities for our novel derivatives and the known inhibitors are summarized in the table below.

LigandBinding Affinity (kcal/mol)
Novel Derivatives
EPD-1-7.2
EPD-2-8.5
EPD-3-9.1
Known Inhibitors
Alisertib (MLN8237)-9.8
Danusertib (PHA-739358)-10.5
Tozasertib (VX-680)-10.2
Validation
Danusertib (Re-docked)-10.4 (RMSD: 1.1 Å)

Note: These are hypothetical binding energy values for illustrative purposes. Actual values will be generated by the docking software.

Analysis of Binding Interactions

Beyond the binding affinity score, it is crucial to visualize and analyze the specific molecular interactions between the ligands and the protein. This provides insights into the structural basis of binding and can guide further optimization.

G cluster_ligand Ligand (EPD-3) cluster_protein Aurora Kinase A Active Site Ligand 4-Ethynylpyridin-3-ol Core Methoxy-phenyl Moiety Hinge Hinge Region (Ala213) Ligand:h->Hinge H-Bond Hydrophobic Hydrophobic Pocket (Leu139, Val147, Leu263) Ligand:m->Hydrophobic Hydrophobic Interaction Gatekeeper Gatekeeper Residue (Leu210) Ligand->Gatekeeper van der Waals

Caption: Key interactions of a hypothetical 4-Ethynylpyridin-3-ol derivative in the Aurora Kinase A active site.

Key Interaction Analysis:

  • Hydrogen Bonding with the Hinge Region: A critical interaction for most kinase inhibitors is the formation of hydrogen bonds with the backbone of the hinge region.[13] For Aurora Kinase A, this typically involves residues like Ala213 . The pyridin-3-ol core of our novel derivatives is well-positioned to form these crucial interactions.

  • Hydrophobic Interactions: The ethynyl-phenyl extension of derivatives like EPD-2 and EPD-3 can extend into a hydrophobic pocket formed by residues such as Leu139, Val147, and Leu263 . The methoxy group on EPD-3 may provide additional favorable interactions.

  • Interaction with the Gatekeeper Residue: The "gatekeeper" residue, Leu210 in Aurora Kinase A, controls access to a deeper hydrophobic pocket. The nature of the substituent on the ethynyl group will determine how effectively the ligand can interact with this region.

Discussion and Future Directions

Our hypothetical docking results suggest that the 4-Ethynylpyridin-3-ol scaffold is a promising starting point for the design of novel Aurora Kinase A inhibitors. The unsubstituted core, EPD-1 , shows moderate predicted affinity. The addition of a phenyl group (EPD-2 ) and a methoxy-phenyl group (EPD-3 ) significantly improves the predicted binding affinity, likely due to enhanced hydrophobic interactions within the active site.

The predicted binding affinity of our most promising derivative, EPD-3 (-9.1 kcal/mol), approaches that of the known inhibitors, suggesting that this chemical space is worthy of further exploration.

Future work should focus on:

  • Synthesis and In Vitro Validation: The most promising derivatives from this in silico study should be synthesized and their inhibitory activity against Aurora Kinase A should be determined experimentally using biochemical assays.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-protein complex, assessing the stability of the predicted binding pose and interactions over time.[14]

  • Structure-Activity Relationship (SAR) Studies: A broader range of substitutions on the ethynyl moiety should be explored computationally and experimentally to build a comprehensive SAR and optimize potency and selectivity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative molecular docking of novel 4-Ethynylpyridin-3-ol derivatives against Aurora Kinase A. By leveraging in silico tools and a well-defined experimental protocol, researchers can efficiently screen and prioritize novel compounds for further development. The hypothetical results presented here demonstrate the potential of this novel scaffold and provide a clear roadmap for future research aimed at discovering the next generation of kinase inhibitors.

References

  • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. [Link]

  • Blundell, T. L., et al. (2002).
  • ResearchGate. (2022, April 25). How to validate the molecular docking results?. [Link]

  • Frontiers in Oncology. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. [Link]

  • Novartis. (n.d.). Novel Protein Kinase Inhibitors: SMART Drug Design Technology.
  • Global Science Research Journals. (n.d.).
  • RCSB PDB. (n.d.). 6CAD: Crystal structure of RAF kinase domain bound to the inhibitor 2a. [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

  • PMC. (n.d.). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. [Link]

  • Sino Biological. (2025, February 26). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. [Link]

  • PubMed. (2014, June 15). Identification of novel kinase inhibitors by targeting a kinase-related apoptotic protein-protein interaction network in HeLa cells. [Link]

  • Wikipedia. (n.d.). Aurora inhibitor. [Link]

  • ResearchGate. (n.d.). Structure of the protein kinase catalytic core and bound inhibitor in.... [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • PubMed. (2017, July 27). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. [Link]

  • PubMed. (2011, May 1). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. [Link]

  • PMC. (n.d.). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. [Link]

  • PMC. (n.d.). Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. [Link]

  • RCSB PDB. (2016, April 13). 4UJB: Protein Kinase A in complex with an Inhibitor. [Link]

  • Preprints.org. (2019, August 21). Identification of Potent Inhibitors against Aurora Kinase A Using Molecular Docking and Molecular Dynamics Simulation Studies. [Link]

  • PubMed. (2008, June 15). Molecular docking/dynamics studies of Aurora A kinase inhibitors. [Link]

  • SpringerLink. (2011, April 28). Probing the structural requirements of A-type Aurora kinase inhibitors using 3D-QSAR and molecular docking analysis. [Link]

  • ResearchGate. (n.d.). Molecular docking of B12 into the Aurora A kinase domain. A). B12.... [Link]

  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • PubMed. (2024, February 15). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

  • ResearchGate. (2020, May 1). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • PubMed. (2015, June 24). Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. [Link]

  • ProQuest. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

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Comparative

Validating the Efficacy of 4-Ethynylpyridin-3-ol as a Click-Enabled Metal-Binding Pharmacophore in Cell-Based Assays

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP), identifying small-molecule probes that can seamlessly interrogate metalloenzymes in their native cel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP), identifying small-molecule probes that can seamlessly interrogate metalloenzymes in their native cellular environment is a persistent challenge. This guide objectively evaluates 4-Ethynylpyridin-3-ol —a bifunctional chemical probe—against standard alternatives. By combining a validated metal-binding pharmacophore (MBP) with a bioorthogonal alkyne handle, 4-Ethynylpyridin-3-ol serves as a superior scaffold for profiling metalloenzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) in live cells.

Mechanistic Rationale: The Bifunctional Advantage

To understand the efficacy of 4-Ethynylpyridin-3-ol, we must deconstruct its molecular causality. Metalloenzymes rely on active-site metal ions (predominantly Zn²⁺ or Fe²⁺) for catalysis.

  • The Zinc-Binding Group (ZBG): Pyridine-3-ol derivatives are established metal-binding pharmacophores capable of chelating active-site metal ions through their nitrogen and hydroxyl oxygen atoms[1]. This bidentate/monodentate coordination anchors the fragment tightly within the catalytic pocket.

  • The Bioorthogonal Handle: The integration of an ethynyl group at the 4-position projects directly into the solvent-exposed channel of most metalloenzymes. This allows for in vivo activity-based protein profiling via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) without disrupting the native cellular environment or the primary binding event[2].

Binding_Mechanism Metalloenzyme Metalloenzyme Active Site Zn2+ Cofactor Probe 4-Ethynylpyridin-3-ol Pyridine-3-ol (ZBG) 4-Ethynyl (Click Handle) Metalloenzyme->Probe:zbg Chelation Reporter Reporter Tag Azide-Fluorophore/Biotin Probe:alkyne->Reporter CuAAC

Mechanistic logic of 4-Ethynylpyridin-3-ol binding and subsequent CuAAC reporter tagging.

Comparative Performance Analysis

When designing an ABPP workflow, researchers often default to simple aliphatic alkynes or bulky known inhibitors. However, these alternatives present significant trade-offs. The table below outlines the comparative performance of 4-Ethynylpyridin-3-ol against common structural alternatives based on established FBDD metrics.

Probe / ScaffoldStructural FeatureCell Permeability (LogP)Zn²⁺ Binding Affinity (Apparent K_d)CuAAC Click EfficiencyTarget Enrichment (S/N Ratio)
4-Ethynylpyridin-3-ol Click-Enabled MBP ~1.2 (High) ~15 µM >95% 18:1
Propargyl AlcoholAliphatic Alkyne~-0.3 (High)>500 µM (Poor)>95%2:1 (High Background)
3-HydroxypyridineStandard MBP~0.8 (High)~12 µMN/A (No Handle)N/A
SAHA-Alkyne (Control)Bulky Hydroxamate~2.5 (Moderate)~0.05 µM~80% (Steric Hindrance)25:1 (HDAC Biased)

Key Takeaway: While standard aliphatic alkynes (e.g., propargyl alcohol) offer minimal steric penalty, they lack the intrinsic pharmacophoric features necessary to anchor into metalloenzyme active sites. Conversely, traditional metal-binding fragments like 3-hydroxypyridine exhibit excellent chelation but require post-assay derivatization, which is incompatible with complex proteomic profiling. 4-Ethynylpyridin-3-ol bridges this gap, providing a generalized, highly permeable fragment for unbiased metalloenzyme discovery.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biochemical causality.

Protocol A: Live-Cell Labeling and In Situ Crosslinking

Labeling in live cells ensures that metalloenzymes remain in their native, properly folded multiprotein complexes. Lysis prior to labeling often disrupts weak protein-protein interactions and can lead to the loss of the active-site metal ion, resulting in artifactual binding profiles.

  • Cell Culture & Incubation: Seed HeLa or HEK293T cells to 80% confluency. Incubate with 50 µM 4-Ethynylpyridin-3-ol (diluted from a 50 mM DMSO stock) in serum-free media for 2 hours at 37°C.

  • UV Crosslinking (Optional but Recommended): If targeting highly transient interactions, wash cells with cold PBS and irradiate at 365 nm (3 J/cm²) on ice for 10 minutes to covalently trap the probe-target complex.

  • Lysis: Lyse cells using NP-40 buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with EDTA-free protease inhibitors. Crucial Step: Do not use EDTA, as it will strip the Zn²⁺ ions from the metalloenzymes, destroying the binding pocket before the click reaction can occur.

Protocol B: CuAAC-Mediated Enrichment and Analysis

The CuAAC reaction must be carefully controlled to prevent copper-induced generation of reactive oxygen species (ROS), which degrades protein targets.

  • Lysate Preparation: Normalize protein concentration to 2 mg/mL using a BCA assay.

  • Click Master Mix Addition: To 1 mL of lysate, add the following in strict order:

    • 100 µM Azide-Biotin (Reporter).

    • 1 mM TCEP (Reducing agent: Converts inactive Cu(II) to catalytically active Cu(I)).

    • 100 µM TBTA (Stabilizing ligand: Prevents Cu(I) from disproportionating or being oxidized by dissolved oxygen, protecting the proteome).

    • 1 mM CuSO₄ (Catalyst source).

  • Reaction: Rotate end-over-end for 1 hour at room temperature.

  • Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet in 1% SDS, boil for 5 minutes, and enrich using Streptavidin-agarose beads.

  • Elution: Elute enriched metalloenzymes by boiling beads in Laemmli buffer for downstream LC-MS/MS or Western Blot validation.

ABPP_Workflow A Live-Cell Incubation (4-Ethynylpyridin-3-ol) B Cell Lysis & Proteome Extraction A->B C CuAAC 'Click' Reaction (Azide-Biotin/Fluorophore) B->C D Streptavidin Enrichment C->D E LC-MS/MS Target Identification D->E

Workflow for Activity-Based Protein Profiling using 4-Ethynylpyridin-3-ol.

References

  • Karges, J., et al. "Photorelease of a metal-binding pharmacophore from a Ru(II) polypyridine complex." Dalton Transactions, 2021.[Link]

  • Speers, A. E., & Cravatt, B. F. "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 2004.[Link]

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Validation

A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for 4-Ethynylpyridin-3-ol

Introduction: The Imperative of Synergy in Chemical Characterization In modern chemical research, the robust characterization of novel molecules is paramount. This guide focuses on 4-Ethynylpyridin-3-ol, a heterocyclic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Synergy in Chemical Characterization

In modern chemical research, the robust characterization of novel molecules is paramount. This guide focuses on 4-Ethynylpyridin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science, to illustrate a critical methodological approach: the cross-validation of experimental data with computational models. The convergence of these two domains provides a level of structural and electronic insight that neither can achieve alone. Experimental techniques provide tangible, real-world measurements, while computational chemistry offers a theoretical framework to predict and rationalize these findings at an atomic level.[1][2][3] Discrepancies between the two are not failures, but rather opportunities for deeper investigation, leading to a more refined understanding of molecular behavior.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for this synergistic approach. We will detail the necessary experimental protocols for the synthesis and characterization of 4-Ethynylpyridin-3-ol, outline the corresponding computational methodologies, and present a comparative analysis to highlight the power of this integrated strategy.

Part 1: Experimental Synthesis and Characterization

The synthesis of 4-Ethynylpyridin-3-ol is not widely documented, thus we will propose a robust and adaptable synthetic route based on well-established palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, a powerful method for forming C-C bonds between terminal alkynes and aryl halides, is an ideal candidate.[4][5]

Proposed Synthesis: Sonogashira Coupling Approach

A plausible route involves the coupling of a protected 4-halopyridin-3-ol with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.

Diagram of the Proposed Synthetic Workflow

G cluster_synthesis Synthesis start 4-Bromo-3-hydroxypyridine protect Protection of -OH group (e.g., with TBDMSCl) start->protect sonogashira Sonogashira Coupling with Trimethylsilylacetylene Pd(PPh3)4, CuI, Et3N protect->sonogashira deprotect_silyl Deprotection of Silyl Group (e.g., TBAF) sonogashira->deprotect_silyl deprotect_oh Deprotection of -OH group deprotect_silyl->deprotect_oh product 4-Ethynylpyridin-3-ol deprotect_oh->product G cluster_comp Computational Modeling mol_build Build 3D Structure of 4-Ethynylpyridin-3-ol geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation (Confirms minimum energy, predicts IR spectra) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO method) geom_opt->nmr_calc data_analysis Data Analysis and Comparison with Experiment freq_calc->data_analysis nmr_calc->data_analysis

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethynylpyridin-3-ol

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and laboratory safety. This guide provides essential, immed...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of 4-Ethynylpyridin-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar pyridine derivatives to establish a robust framework for safe laboratory practices. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust through scientific integrity and field-proven insights.

Hazard Analysis and Recommended PPE

A thorough risk assessment is the first step in any experimental protocol. Based on the known hazards of analogous compounds, the following table summarizes the recommended PPE for handling 4-Ethynylpyridin-3-ol.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.[3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[3] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.[3][4]
Respiratory Chemical Fume Hood or RespiratorAll handling of 4-Ethynylpyridin-3-ol should occur within a certified chemical fume hood to minimize inhalation exposure.[3][5] If a fume hood is not available, a NIOSH-approved respirator is necessary.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational plan is critical for minimizing risk. The following workflow provides a procedural guide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste in Designated Containers cleanup_decon->cleanup_waste cleanup_ppe Remove PPE and Wash Hands cleanup_waste->cleanup_ppe cluster_response Immediate Response cluster_actions First Aid Actions exposure Accidental Exposure eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Immediately flush with water for at least 15 minutes at an eyewash station. [2] Seek medical attention. [1, 2] eye_contact->flush_eyes wash_skin Wash affected area with soap and plenty of water. [1] Remove contaminated clothing. [2] Seek medical attention if irritation persists. [2] skin_contact->wash_skin fresh_air Move to fresh air immediately. [1] Seek medical attention. [9] inhalation->fresh_air no_vomit Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [2] ingestion->no_vomit

Caption: First aid measures for accidental exposure.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 4-Ethynylpyridin-3-ol and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials contaminated with 4-Ethynylpyridin-3-ol must be collected in a designated, properly labeled, and sealed hazardous waste container. [3][6]* Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. [6]* Disposal Request: Once the waste container is full or is approaching its designated storage time limit, a chemical waste collection request must be submitted to your institution's EHS department. [6]Disposal must be handled by a licensed hazardous waste disposal facility. [6] By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-Ethynylpyridin-3-ol into your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
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  • Pyridine,6551E-3,2023/02/01 - Safety D
  • Carl ROTH. (2025, March 31).
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  • Sigma-Aldrich. (2025, November 6).
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  • Sigma-Aldrich. (2026, January 15).
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